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Core Science & Biosynthesis

Foundational

chemical structure and properties of 5-hydroxyundecanoic acid

An In-Depth Technical Guide to the Chemical Structure, Properties, and Pharmaceutical Applications of 5-Hydroxyundecanoic Acid Executive Summary 5-Hydroxyundecanoic acid is a naturally occurring, 11-carbon aliphatic hydr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure, Properties, and Pharmaceutical Applications of 5-Hydroxyundecanoic Acid

Executive Summary

5-Hydroxyundecanoic acid is a naturally occurring, 11-carbon aliphatic hydroxy acid. In practical application and commercial synthesis, it is rarely encountered in its open-chain form. Due to the thermodynamic stability of six-membered rings, it spontaneously undergoes intramolecular esterification to form its cyclic counterpart,


-undecalactone  (CAS: 710-04-3)[1].

For drug development professionals, understanding the equilibrium between the open-chain acid and the cyclic lactone is critical. This duality dictates its utility—ranging from a GRAS-certified (Generally Recognized As Safe) flavoring agent used to mask bitter active pharmaceutical ingredients (APIs), to a highly reactive monomer for the ring-opening polymerization (ROP) of biodegradable drug-delivery microcapsules[2],[3].

Chemical Structure and Equilibrium Dynamics

The chemical behavior of 5-hydroxyundecanoic acid is governed by Le Chatelier’s principle and ring-strain thermodynamics. The hydroxyl group at the C5 position acts as an internal nucleophile, attacking the C1 carboxyl carbon. In acidic or neutral anhydrous conditions, the equilibrium shifts almost entirely to the right, yielding


-undecalactone and water. Conversely, in strongly basic aqueous environments, the lactone ring opens to form the water-soluble 5-hydroxyundecanoate salt.

G A 5-Hydroxyundecanoic Acid (Open Chain) B δ-Undecalactone (Cyclic Ester) + H2O A->B  Acid Catalysis / -H2O   B->A  Base Hydrolysis / +H2O  

Equilibrium dynamics between 5-hydroxyundecanoic acid and δ-undecalactone.

Quantitative Physical and Chemical Properties

The following table summarizes the key physicochemical data for the stable lactone form, which is the standard handled in laboratory environments[1],[4].

PropertyValueCausality / Significance in Formulation
Chemical Formula C11H20O2 (Lactone)The loss of H2O (18 g/mol ) from the acid (C11H22O3) yields the lactone.
Molecular Weight 184.28 g/mol Low molecular weight contributes to its high volatility and olfactory impact.
Boiling Point 152–155 °C (at 10.5 mmHg)Requires vacuum distillation for purification to prevent thermal degradation.
Density 0.956–0.961 g/mLHydrophobic nature causes it to partition into the oil phase of emulsions.
Refractive Index 1.457–1.461Used as a rapid, non-destructive quality control metric for purity.
Solubility Soluble in ethanol/ether; Insoluble in waterIdeal for lipid-based nanoparticle formulations; requires co-solvents for aqueous syrups.

Pharmacokinetics and Metabolic Fate

In drug development, any excipient or precursor must have a well-defined metabolic clearance pathway. 5-Hydroxyundecanoic acid and its lactone are classified as toxicologically insignificant at standard formulation levels (FEMA No. 3294, JECFA No. 234)[1],[2].

Upon oral administration,


-undecalactone is rapidly hydrolyzed by non-specific esterases in the gastrointestinal tract and blood plasma back into 5-hydroxyundecanoic acid[5]. The open-chain acid then enters the mitochondria, where it undergoes standard 

-oxidation. Because it is an odd-chain fatty acid derivative, complete oxidation yields acetyl-CoA and one molecule of propionyl-CoA, which subsequently enters the TCA cycle via succinyl-CoA. This efficient metabolic clearance prevents bioaccumulation and underpins its excellent safety profile[5].

G Lactone δ-Undecalactone Acid 5-Hydroxyundecanoic Acid Lactone->Acid Enzymatic Hydrolysis (Esterases) Oxidation β-Oxidation Pathway Acid->Oxidation Hepatic Metabolism Excretion Excretion via Urine/CO2 Oxidation->Excretion TCA Cycle

Metabolic clearance pathway of δ-undecalactone via esterase hydrolysis and β-oxidation.

Applications in Advanced Drug Delivery

Beyond its role as a flavoring agent (imparting a creamy, peach-like profile to mask bitter APIs), the most significant technical application of 5-hydroxyundecanoic acid is its use as a monomer in Ring-Opening Polymerization (ROP) .

Aliphatic lactones can be polymerized to form biodegradable polyesters. When copolymerized with lactide or glycolide,


-undecalactone introduces hydrophobic side chains (hexyl groups) into the polymer backbone. This steric bulk lowers the glass transition temperature (

) and slows the degradation rate of the polymer, allowing scientists to fine-tune the release kinetics of microencapsulated drugs[3]. Furthermore, enzymatic ROP using lipases (e.g., from Pseudomonas sp.) allows for highly enantioselective polymerization without the use of toxic metal catalysts, which is highly desirable for pharmaceutical applications[6].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical action includes a mechanistic justification and a specific validation step.

Protocol 1: Acid-Catalyzed Lactonization of 5-Hydroxyundecanoic Acid

Objective: To quantitatively convert the open-chain acid to high-purity


-undecalactone for downstream polymerization.
  • Reaction Setup: Dissolve 50g of crude 5-hydroxyundecanoic acid in 250 mL of anhydrous toluene in a 500 mL round-bottom flask.

    • Causality: Toluene forms a positive azeotrope with water, allowing for its efficient removal.

  • Catalysis: Add 0.5g of p-toluenesulfonic acid (pTSA) as a catalyst.

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

    • Causality: As the cyclization occurs, water is generated. The Dean-Stark trap continuously removes this water, driving the equilibrium strictly toward the lactone product via Le Chatelier’s principle.

  • Monitoring: Continue refluxing until water ceases to collect in the trap (typically 4-6 hours).

  • Neutralization & Washing: Cool to room temperature. Wash the organic layer with 5% NaHCO3 (2 x 100 mL) to neutralize the pTSA and remove any unreacted open-chain acid.

  • Validation (Self-Correction): Perform GC-MS on the organic layer.

    • Acceptance Criteria: A single peak exhibiting a molecular ion (

      
      ) at m/z 184.28[1]. The absence of a peak at m/z 202 confirms complete cyclization.
      
Protocol 2: Enzymatic Ring-Opening Polymerization (ROP) for Microcapsule Precursors

Objective: Synthesize a biodegradable aliphatic polyester using


-undecalactone.
  • Monomer Purification: Distill the

    
    -undecalactone under vacuum (10.5 mmHg at 152 °C) over calcium hydride to ensure absolute dryness[1].
    
    • Causality: Trace water acts as a chain-transfer agent in ROP, prematurely terminating polymer chains and resulting in low molecular weight oligomers.

  • Enzyme Preparation: Dry Pseudomonas sp. lipase under vacuum over P2O5 for 24 hours[6].

  • Polymerization: In a glovebox, combine 10g of purified

    
    -undecalactone with 100 mg of the dried lipase in a sealed ampoule. Incubate at 60 °C for 72 hours under gentle stirring.
    
    • Causality: Enzymatic catalysis avoids heavy metal contamination (e.g., Tin(II) octoate), which is strictly regulated in drug delivery systems.

  • Termination & Isolation: Dissolve the highly viscous mixture in chloroform and filter out the immobilized enzyme. Precipitate the polymer by dropping the chloroform solution into excess cold methanol.

  • Validation (Self-Correction): Analyze the precipitate via Gel Permeation Chromatography (GPC) and

    
    -NMR.
    
    • Acceptance Criteria: NMR must show the disappearance of the carbinyl proton multiplet specific to the cyclic lactone, replaced by a shifted signal corresponding to the linear ester linkage.

G Step1 Monomer Purification (Vacuum Distillation) Step2 Initiation (Lipase Addition) Step1->Step2 Step3 Ring-Opening Polymerization (60°C, 72h) Step2->Step3 Step4 Polymer Precipitation (Methanol Crash) Step3->Step4

Workflow for the enzymatic ring-opening polymerization of δ-undecalactone.

References

  • The Good Scents Company. "delta-undecalactone, 710-04-3". The Good Scents Company. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 61204, delta-Undecalactone". PubChem. Available at:[Link]

  • Flavor and Extract Manufacturers Association (FEMA). "GRAS Substances (3250-3325)". FEMA Flavor. Available at:[Link]

  • World Health Organization / INCHEM. "Aliphatic lactones (WHO Food Additives Series 40)". INCHEM. Available at:[Link]

  • ResearchGate. "Preparation of Poly(l-Lactic Acid) Microencapsulated Vitamin E". ResearchGate. Available at:[Link]

  • ResearchGate. "Lipase-catalyzed kinetic resolutions of racemic β- and γ-thiolactones". ResearchGate. Available at:[Link]

Sources

Exploratory

Biosynthesis Pathways of 5-Hydroxyundecanoic Acid in Microorganisms: A Technical Guide

Executive Summary 5-Hydroxyundecanoic acid (5-HUA) and its cyclic ester counterpart, δ-undecalactone, are high-value aliphatic compounds extensively utilized in the flavor, fragrance, and pharmaceutical industries for th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxyundecanoic acid (5-HUA) and its cyclic ester counterpart, δ-undecalactone, are high-value aliphatic compounds extensively utilized in the flavor, fragrance, and pharmaceutical industries for their characteristic creamy, peach, and coconut-like olfactory profiles[1]. Historically derived from botanical extraction or chemical synthesis, the industrial paradigm is rapidly shifting toward microbial biosynthesis. This transition is driven by the demand for "natural" clean-label ingredients and the need for stereoselective, environmentally benign production routes.

This whitepaper provides an in-depth technical analysis of the microbial biosynthesis of 5-HUA. As a Senior Application Scientist, I have structured this guide to move beyond theoretical pathways, focusing on the mechanistic causality behind enzymatic choices, metabolic engineering strategies (such as peroxisomal β-oxidation and P450-mediated hydroxylation), and self-validating experimental protocols designed for scalability.

Chemical Biology & Precursor Dynamics

In aqueous biological systems, 5-hydroxyundecanoic acid exists in a pH-dependent thermodynamic equilibrium with its lactone form, δ-undecalactone.

Microbial biosynthesis typically yields the open-chain hydroxycarboxylic acid anion at physiological pH (pH ~7.0–7.5). Upon secretion or during downstream processing (acidification to pH < 4.0), the molecule undergoes spontaneous, acid-catalyzed intramolecular esterification. The hydroxyl group at the C5 (δ) position attacks the C1 carboxyl carbon, releasing a water molecule and forming the stable 6-membered δ-lactone ring [2]. Understanding this equilibrium is critical for bioprocess engineers, as product recovery strategies must incorporate a controlled acidification step to drive the reaction toward the volatile, easily extractable lactone.

Equilibrium_Pathway Undecanoic Undecanoic Acid (C11 Fatty Acid) Enzyme Regioselective Hydroxylation Undecanoic->Enzyme HUA 5-Hydroxyundecanoic Acid (Open Chain) Enzyme->HUA O2, NAD(P)H Lactonization Acid-Catalyzed Cyclization (pH < 4) HUA->Lactonization H+ Lactone δ-Undecalactone (Cyclic Ester) Lactonization->Lactone - H2O Lactone->HUA Hydrolysis (pH > 8)

Figure 1: Biochemical equilibrium and biotransformation pathway from undecanoic acid to δ-undecalactone.

Core Biosynthetic Pathways in Microorganisms

The microbial production of 5-HUA relies on three distinct metabolic architectures. The choice of pathway dictates the host organism, feedstock, and downstream purification requirements.

Pathway A: Cytochrome P450-Mediated Regioselective Hydroxylation

The most direct route to 5-HUA is the regioselective oxyfunctionalization of undecanoic acid. Unactivated C-H bond oxidation is notoriously difficult in synthetic chemistry but is efficiently catalyzed by microbial Cytochrome P450 monooxygenases (e.g., CYP102A1 from Bacillus megaterium or the AlkBGT system from Pseudomonas putida) [3].

Mechanistic Causality: Native P450s often exhibit ω or ω-1 regioselectivity. To achieve hydroxylation at the C5 position (ω-6 for a C11 chain), protein engineering (directed evolution or rational active-site mutagenesis) is employed to alter the substrate-binding pocket. Whole-cell biocatalysis using engineered Escherichia coli is preferred over purified enzymes because the living cell naturally regenerates the expensive NADPH cofactor required for the P450 catalytic cycle via the pentose phosphate pathway.

Pathway B: Peroxisomal β-Oxidation in Oleaginous Yeasts

Yarrowia lipolytica is an industrial workhorse for lactone production due to its robust lipid metabolism. Instead of direct hydroxylation of a C11 acid, this pathway utilizes abundant, long-chain unsaturated or hydroxylated fatty acids (e.g., linoleic acid or ricinoleic acid) [4].

Mechanistic Causality: Extracellular lipases first cleave triglycerides into free fatty acids (FFAs). These FFAs are transported into the peroxisome, where they undergo sequential cycles of β-oxidation—each cycle shortening the carbon chain by two atoms. By knocking out specific acyl-CoA oxidase genes (POX genes, particularly POX2 and POX3), researchers can intentionally create a metabolic bottleneck. This halts the degradation process at the C11/C10 stage, leading to the accumulation of the 5-hydroxyacyl-CoA intermediate, which is subsequently cleaved by thioesterases and lactonized[5].

BetaOxidation Substrate Long-Chain Fatty Acid (e.g., Linoleic Acid) Lipase Extracellular Lipases Substrate->Lipase FFA Free Fatty Acids Lipase->FFA Transport Peroxisomal Transport FFA->Transport BetaOx Peroxisomal β-Oxidation (Chain Shortening) Transport->BetaOx Intermediate 5-Hydroxyundecanoyl-CoA (Accumulates via POX deletion) BetaOx->Intermediate Multiple 2C removals Thioesterase Thioesterase Cleavage Intermediate->Thioesterase Product 5-Hydroxyundecanoic Acid Thioesterase->Product

Figure 2: Peroxisomal β-oxidation and chain-shortening pathway in engineered Yarrowia lipolytica.

Pathway C: De Novo Synthesis via Aldolase Condensation

Recent synthetic biology patents describe a de novo route utilizing aldolases to condense short-chain aldehydes into longer hydroxy-aldehydes [6]. Mechanistic Causality: This pathway bypasses lipid feedstocks entirely, allowing the use of cheap fermentable sugars (glucose). An aldolase catalyzes the condensation of two aldehyde molecules to produce a 3-hydroxy aldehyde, followed by a second condensation to yield a 5,3-dihydroxy precursor. Subsequent action by dehydratases and reductases yields the 5-hydroxy target. While highly innovative, this pathway currently faces challenges regarding cellular aldehyde toxicity.

Quantitative Data: Host & Pathway Comparison

The selection of a biosynthesis strategy depends on the desired titer, feedstock availability, and downstream processing capabilities. Table 1 summarizes the current landscape of 5-HUA/δ-undecalactone production.

Table 1: Comparison of Microbial Biosynthesis Strategies for 5-HUA / δ-Lactones

Biosynthetic StrategyHost OrganismPrimary Precursor / SubstrateKey EnzymesTypical Titer / Yield
Regioselective Hydroxylation Escherichia coli (Engineered)Undecanoic AcidCYP102A1 variants, AlkBGT100 - 350 mg/L
Peroxisomal β-Oxidation Yarrowia lipolyticaLinoleic Acid / Plant OilsLipases, Acyl-CoA Oxidases (POX)1.5 - 5.0 g/L
Aldolase Condensation Saccharomyces cerevisiaeGlucose / Simple SugarsAldolases, Reductases50 - 150 mg/L

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that metabolic flux is accurately tracked.

Protocol 1: Whole-Cell P450 Biotransformation in E. coli

This protocol details the conversion of undecanoic acid to 5-HUA using an engineered E. coli strain expressing a mutant CYP102A1 and its native reductase domain.

Step 1: Cell Cultivation and Auto-Induction

  • Action: Inoculate engineered E. coli BL21(DE3) into 500 mL of Terrific Broth (TB) supplemented with auto-induction sugars (0.05% glucose, 0.2% lactose) and appropriate antibiotics.

  • Causality: Auto-induction allows cells to reach a high optical density (OD600 ~8.0) before initiating P450 expression. Culturing at a reduced temperature (20°C) post-induction is critical to prevent the membrane-associated P450 proteins from misfolding into insoluble inclusion bodies.

Step 2: Substrate Feeding & Biocatalysis

  • Action: Harvest cells via centrifugation and resuspend in 100 mL of 100 mM potassium phosphate buffer (pH 7.4) containing 1% (w/v) glucose. Add undecanoic acid dissolved in ethanol to a final concentration of 5 mM. Include 2-hydroxypropyl-β-cyclodextrin (HPβCD) at a 1:1 molar ratio with the substrate.

  • Causality: Glucose acts as the electron donor for endogenous NADPH regeneration. HPβCD acts as a phase-transfer catalyst, encapsulating the hydrophobic undecanoic acid to mitigate cellular membrane toxicity while ensuring steady substrate bioavailability to the intracellular P450s.

Step 3: Acidification and Extraction (Self-Validation Checkpoint)

  • Action: After 24 hours of biotransformation at 30°C, acidify the reaction mixture to pH 2.5 using 6M HCl. Incubate at 45°C for 2 hours, then extract twice with equal volumes of ethyl acetate.

  • Causality: The acidification and heating step forces the quantitative cyclization of 5-HUA into δ-undecalactone.

  • Validation: Analyze the organic layer via GC-FID. The complete disappearance of the undecanoic acid peak and the appearance of the δ-undecalactone peak confirms both P450 activity and successful lactonization.

Protocol 2: Biphasic Fermentation in Yarrowia lipolytica

This protocol leverages the β-oxidation pathway of a POX-deleted Yarrowia lipolytica strain.

Step 1: Biphasic Bioreactor Setup

  • Action: Prepare a 2L bioreactor with 1L of standard yeast nitrogen base (YNB) medium containing 20 g/L glucose. Add a 10% (v/v) organic overlay consisting of linoleic acid or a triglyceride mixture.

  • Causality: The biphasic system serves a dual purpose: it provides a continuous, slow-release reservoir of the hydrophobic carbon source, and it acts as an in situ extraction sink for the secreted 5-HUA/lactone, preventing end-product toxicity to the yeast cells [5].

Step 2: Fermentation and Aeration

  • Action: Inoculate the bioreactor to an initial OD600 of 0.5. Maintain the temperature at 28°C, pH at 6.0 (via automated NaOH addition), and dissolved oxygen (DO) above 30% through cascade agitation (400–800 rpm).

  • Causality: β-oxidation is a highly aerobic process. Maintaining strict DO levels ensures that the acyl-CoA oxidases have sufficient oxygen to perform the chain-shortening cycles efficiently.

Step 3: Recovery and Quantification

  • Action: Centrifuge the fermentation broth to separate the aqueous, biomass, and organic phases. Recover the organic phase, acidify (if necessary to ensure complete lactonization), and analyze via GC-MS.

  • Validation: Use an internal standard (e.g., γ-undecalactone) to accurately quantify the δ-undecalactone titer. The presence of specific mass fragments (m/z 99 for δ-lactones) validates the regioselectivity of the biological chain shortening.

Conclusion & Future Perspectives

The biosynthesis of 5-hydroxyundecanoic acid and its subsequent lactonization into δ-undecalactone represents a triumph of modern metabolic engineering. While P450-mediated direct hydroxylation offers elegant single-step chemistry, the peroxisomal β-oxidation pathway in oleaginous yeasts currently dominates industrial scalability due to higher titers and the ability to utilize low-cost renewable lipids. Future advancements will likely focus on resolving aldehyde toxicity in de novo aldolase pathways and utilizing CRISPR-Cas9 multiplexing to further optimize acyl-CoA fluxes in Yarrowia, ultimately driving the cost of bio-based δ-lactones below their synthetic counterparts.

References

  • Joint FAO/WHO Expert Committee on Food Additives. (1998). Aliphatic lactones (WHO Food Additives Series 40). INCHEM. Retrieved from[Link]

  • Cao, Y., et al. (2019). Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli. Frontiers in Microbiology. Retrieved from[Link]

  • Park, Y. C., et al. (2019). Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli. Applied Microbiology and Biotechnology. Retrieved from[Link]

  • Srivastava, S., et al. (2026). Novel routes for bioproduction of delta lactone aroma compounds. ResearchGate. Retrieved from[Link]

  • Moradi, et al. (2022). Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method. MDPI Molecules. Retrieved from[Link]

  • World Intellectual Property Organization. (2018). Methods and microorganisms for producing flavors and fragrance chemicals (Patent No. WO2018005806A2). Google Patents.
Foundational

role of 5-hydroxyundecanoic acid as a delta-undecalactone precursor

The Role of 5-Hydroxyundecanoic Acid as a Delta-Undecalactone Precursor: A Technical Guide Executive Summary This technical guide analyzes the physicochemical and metabolic role of 5-hydroxyundecanoic acid (5-HUA) as the...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 5-Hydroxyundecanoic Acid as a Delta-Undecalactone Precursor: A Technical Guide

Executive Summary

This technical guide analyzes the physicochemical and metabolic role of 5-hydroxyundecanoic acid (5-HUA) as the obligate linear precursor to delta-undecalactone (C11-lactone), a high-value flavor compound characterized by creamy, coconut, and peach nuances.[1] Unlike gamma-lactones (5-membered rings), delta-lactones (6-membered rings) possess distinct thermodynamic stability and sensory profiles.[1] This document details the molecular mechanism of cyclization, biosynthetic pathways in microbial hosts (specifically Yarrowia lipolytica), and downstream processing protocols for researchers in industrial biotechnology and flavor chemistry.

Part 1: Molecular Architecture & Thermodynamics

The transformation of 5-hydroxyundecanoic acid into delta-undecalactone is not merely a chemical step but a thermodynamic equilibration driven by the stability of the six-membered tetrahydropyranone ring.[1]

Structural Properties[1]
  • Precursor: 5-Hydroxyundecanoic acid (

    
    )[1]
    
  • Target: Delta-Undecalactone (6-hexyltetrahydro-2H-pyran-2-one)[1][2]

  • Key Moiety: The hydroxyl group at the C-5 position relative to the carboxyl terminus (

    
    ).
    
The Lactonization Equilibrium

The conversion is an intramolecular esterification (cyclization). Under physiological conditions (pH 7.4), the open-chain hydroxy acid predominates as the carboxylate anion. However, in acidic environments (pH < 4) or low water activity, the equilibrium shifts toward the lactone.

Thermodynamic Driver: The formation of the 6-membered ring is entropically favored compared to larger rings but slightly less favored kinetically than 5-membered (gamma) rings due to the increased degrees of freedom in the carbon chain. However, the 6-membered chair conformation offers significant enthalpic stability by minimizing torsional strain.

Table 1: Physicochemical Comparison

Feature5-Hydroxyundecanoic Acid (Open)Delta-Undecalactone (Cyclic)
State Viscous Liquid / Solid (purity dependent)Colorless Liquid
Solubility Amphiphilic (Soluble in alkaline water)Lipophilic (LogP ~3.[1]06)
Odor Faint, Fatty, AcidicCreamy, Coconut, Peach
Stability Prone to oxidation/polymerizationStable, volatile

Part 2: Biosynthetic Pathways[3]

In microbial systems, 5-HUA is rarely accumulated; it is a transient intermediate.[1] Two primary pathways generate this precursor.[1][3][4][5][6]

Pathway A: Beta-Oxidation Shunt (The "Leak" Pathway)

In yeast like Yarrowia lipolytica or Saccharomyces cerevisiae, odd-chain fatty acids (like Undecanoic acid, C11:0) enter the peroxisomal beta-oxidation cycle.[1]

  • Activation: Undecanoic acid

    
     Undecanoyl-CoA.[1]
    
  • Oxidation: Acyl-CoA oxidase introduces a double bond.[1]

  • Hydration: 2-enoyl-CoA hydratase creates 3-hydroxyacyl-CoA.[1]

  • Chain Shortening: If the chain is long (e.g., C15), it cycles down. For C11, specific hydroxylation at C5 is required, often mediated by "leaky" enzymes or specific P450s that attack the chain before it is fully degraded. Note: Direct beta-oxidation typically yields 3-hydroxy intermediates (gamma-lactone precursors).[1] Delta-lactone formation often requires specific C-5 hydroxylation or chain elongation followed by degradation.[1]

Pathway B: Direct Hydroxylation (The "P450" Pathway)

This is the most controllable route for metabolic engineering.

  • Enzyme: Cytochrome P450 monooxygenases (e.g., CYP52 family or engineered P450 BM3).[7]

  • Mechanism: Regioselective sub-terminal hydroxylation of Undecanoic acid at the

    
     (delta) position.
    
  • Reaction:

    
    
    

Biosynthesis Substrate Undecanoic Acid (C11 Fatty Acid) P450 Cytochrome P450 (Hydroxylation) Substrate->P450 NADPH, O2 BetaOx Beta-Oxidation (Degradation) Substrate->BetaOx Competing Pathway Intermediate 5-Hydroxyundecanoic Acid (The Precursor) P450->Intermediate Regioselective C-5 Attack Acid Acidic pH / Lipase Intermediate->Acid Catalysis Product Delta-Undecalactone (Target) Intermediate->Product Cyclization (-H2O) BetaOx->Intermediate Minor Shunt

Caption: Biosynthetic flow from fatty acid substrate to delta-undecalactone via the 5-HUA intermediate.[1]

Part 3: Bioprocess Engineering & Protocols

This section details a self-validating protocol for producing delta-undecalactone using a whole-cell biocatalyst (e.g., Yarrowia lipolytica) fed with Undecanoic acid.[1]

Experimental Protocol: Bioconversion

Objective: Convert exogenous Undecanoic acid to Delta-Undecalactone via the 5-HUA intermediate.

Reagents:

  • Yarrowia lipolytica strain (e.g., W29 or engineered variant).[8][9]

  • Substrate: Undecanoic acid (98%+ purity).[1]

  • Emulsifier: Tween 80.[1]

  • Media: YPD (Yeast Extract-Peptone-Dextrose).[1][9]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Cultivate yeast in 50 mL YPD at 27°C, 180 rpm for 24 hours.

    • Validation:

      
       must reach >10.0.
      
  • Bioconversion Phase (The "Switch"):

    • Transfer biomass to Production Medium (Buffer pH 7.0, minimal glucose to prevent catabolite repression).

    • Substrate Feeding: Add Undecanoic acid (10 g/L) emulsified with 0.1% Tween 80.[1]

    • Critical Control Point: Pulse-feed the substrate.[1] High concentrations of free fatty acids are toxic. Maintain concentration <2 g/L at any specific time point.[1]

  • pH Management (The "Lactonization Trigger"):

    • Maintain pH 7.0 during conversion to keep 5-HUA in its soluble, non-toxic carboxylate form.[1]

    • Termination: Upon completion (approx. 24-48h), lower pH to 2.0 using HCl.

    • Why? This forces the chemical cyclization of accumulated 5-HUA into delta-undecalactone, driving the equilibrium to the product side before extraction.

Analytical Workflow (GC-MS)

To validate the presence of the precursor vs. the lactone:

  • Sampling: Take 1 mL broth.

  • Acidification: Add 100 µL 6M HCl (converts 5-HUA to lactone).

  • Extraction: Add 1 mL Ethyl Acetate, vortex 1 min, centrifuge.

  • Derivatization (Optional but recommended for 5-HUA): To detect the open chain 5-HUA specifically, treat the non-acidified sample with BSTFA (silylation reagent).[1] This prevents cyclization in the injector port.

    • Result: Silylated 5-HUA appears at a different retention time than the lactone.[1]

Part 4: Chemical Mechanism of Cyclization

Understanding the chemical closure is vital for downstream processing optimization.

Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution.[1]

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated, increasing electrophilicity.

  • Nucleophilic Attack: The lone pair on the C-5 hydroxyl oxygen attacks the carbonyl carbon.

  • Tetrahedral Intermediate: A transient intermediate forms.[1]

  • Elimination: Water is eliminated (good leaving group) as the carbonyl reforms, closing the ring.

Mechanism Step1 5-HUA (Open Chain) Protonation of Carbonyl Step2 Nucleophilic Attack (C5-OH attacks C1=O) Step1->Step2 Step3 Tetrahedral Intermediate (Proton Transfer) Step2->Step3 Step4 Elimination of H2O Ring Closure Step3->Step4 Final Delta-Undecalactone Step4->Final

Caption: Step-wise acid-catalyzed lactonization mechanism.

References

  • Waché, Y., et al. (2003). The production of gamma-decalactone by Yarrowia lipolytica. Journal of Industrial Microbiology & Biotechnology. Link (Context: Analogous beta-oxidation pathway mechanisms).[1]

  • Braga, A., et al. (2018). Microbial production of lactones: current state and perspectives. Applied Microbiology and Biotechnology. Link

  • PubChem. (n.d.).[1] Delta-Undecalactone Compound Summary. National Library of Medicine. Link

  • Groguenin, A., et al. (2004).[10][11] Genetic engineering of the beta-oxidation pathway in Yarrowia lipolytica for the production of gamma-decalactone. Journal of Molecular Catalysis B: Enzymatic. Link

  • JECFA. (1997).[1] 5-Hydroxyundecanoic acid delta-lactone. Joint FAO/WHO Expert Committee on Food Additives.[1] Link

Sources

Exploratory

Molecular Weight, Formula, and Thermodynamic Behavior of 5-Hydroxyundecanoic Acid: A Technical Guide

Executive Summary In analytical chemistry and drug formulation, discrepancies in mass spectrometry (MS) data often lead to workflow bottlenecks. A classic example of this is 5-hydroxyundecanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In analytical chemistry and drug formulation, discrepancies in mass spectrometry (MS) data often lead to workflow bottlenecks. A classic example of this is 5-hydroxyundecanoic acid . Researchers frequently calculate the theoretical molecular weight of the open-chain acid, only to observe an experimental mass shift of approximately -18 Da during analysis.

This whitepaper provides an authoritative breakdown of the molecular weight and formula of 5-hydroxyundecanoic acid. By examining the thermodynamic equilibrium between its open-chain hydroxycarboxylate form and its cyclic lactone form (


-undecalactone), this guide establishes field-proven methodologies for its synthesis, stabilization, and self-validating analytical quantification.

Molecular Identity and Physicochemical Properties

The fundamental analytical challenge with 5-hydroxyundecanoic acid lies in its dual structural identity. In aqueous environments, the molecule exists in a pH-dependent equilibrium. Understanding the exact molecular formulas and weights of both states is critical for accurate mass spectral integration.

Quantitative Data Comparison

The following table summarizes the distinct physicochemical properties of the two equilibrium states, clarifying the mass difference caused by the loss of a water molecule (


, MW: ~18.015  g/mol ) during cyclization .
PropertyOpen-Chain FormCyclic Form (Lactone)
Chemical Name 5-Hydroxyundecanoic acid

-Undecalactone
Molecular Formula


Molecular Weight 202.29 g/mol 184.28 g/mol
CAS Registry Number 25235-82-9710-04-3
Structural State Linear hydroxycarboxylate6-membered pyran-2-one ring
Favorable Environment Basic media (pH > 7.4)Acidic media (pH < 6.0)

Thermodynamic Causality and Structural Equilibrium

As an application scientist, I emphasize to my teams that molecules are not static drawings; they are dynamic systems responding to their environment.

The hydroxyl group (-OH) at the C5 position of 5-hydroxyundecanoic acid is perfectly positioned to act as a nucleophile. Under acidic conditions, the carboxyl carbon at C1 becomes highly electrophilic. The C5 hydroxyl attacks the C1 carbon, expelling a water molecule and forming a thermodynamically stable 6-membered pyran-2-one ring (


-undecalactone).

Conversely, according to pharmacokinetic evaluations by the, basic media (such as human blood at pH 7.4) favors the hydrolysis of the lactone ring back into the open-chain hydroxycarboxylate anion.

Equilibrium A 5-Hydroxyundecanoic Acid (Open-chain, C11H22O3) MW: 202.29 g/mol B delta-Undecalactone (Cyclic, C11H20O2) MW: 184.28 g/mol A->B Acidic pH / -H2O B->A Basic pH / +H2O

Caption: pH-dependent equilibrium of 5-hydroxyundecanoic acid and its delta-lactone.

Self-Validating Analytical Workflow (HPLC-MS)

To accurately quantify this compound, the analytical protocol must force the equilibrium entirely to one side to prevent peak splitting or tailing. The following Reverse-Phase HPLC-MS methodology is designed as a self-validating system: the chromatography isolates the compound, and the MS confirms the specific equilibrium state based on the 184.28 m/z target .

Step-by-Step HPLC-MS Methodology
  • Column Selection: Utilize a low-silanol C18 reverse-phase column (e.g., Newcrom R1, 3 µm particle size).

    • Causality: Low silanol activity prevents secondary hydrogen-bonding interactions with the lactone's oxygen atoms, ensuring sharp, symmetrical peaks.

  • Mobile Phase Preparation: Prepare a gradient of Acetonitrile (MeCN) and LC-MS grade Water. Add 0.1% Formic Acid to both solvents.

    • Causality: While phosphoric acid is an excellent buffer for standard UV-HPLC, it is non-volatile and will precipitate in the Electrospray Ionization (ESI) source, causing catastrophic MS failure. Formic acid is fully volatile, provides the necessary protons (

      
      ) for positive ionization, and maintains an acidic pH to lock the analyte entirely in its lactone form (
      
      
      
      ).
  • Sample Injection: Inject 5 µL of the extracted sample.

  • Mass Spectrometry Detection: Set the ESI-MS to positive ion mode. Monitor for the

    
     ion at m/z 185.28  (Theoretical MW 184.28 + 1.00 for the proton).
    

Workflow S1 Sample Prep (Solvent Extraction) S2 RP-HPLC Separation (C18, Acidic Mobile Phase) S1->S2 Inject S3 ESI-MS Detection (Positive Ion Mode) S2->S3 Elute S4 Data Analysis (Confirm m/z 185.28) S3->S4 m/z

Caption: Self-validating HPLC-MS analytical workflow for 5-hydroxyundecanoic acid quantification.

Synthesis and Isolation Methodology

If your laboratory requires the synthesis of the stable lactone form from an open-chain precursor, standard room-temperature acidification is often inefficient. The following protocol utilizes Le Chatelier's principle to drive the reaction to completion.

Azeotropic Lactonization Protocol
  • Reagent Assembly: Dissolve the crude 5-hydroxyundecanoic acid precursor in anhydrous toluene. Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH).

  • Apparatus Setup: Equip the reaction flask with a Dean-Stark trap and a reflux condenser.

    • Causality: Toluene forms a minimum-boiling azeotrope with water. As the acid cyclizes into the lactone, water is generated as a byproduct. The Dean-Stark trap continuously removes this water from the reaction mixture. By actively removing a product of the reaction, Le Chatelier's principle dictates that the equilibrium will be driven entirely to the right, maximizing the yield of

      
      -undecalactone.
      
  • Reflux: Heat the mixture to reflux (approx. 110°C) until water ceases to collect in the trap (typically 2-4 hours).

  • Workup: Cool the mixture, wash with a saturated aqueous sodium bicarbonate (

    
    ) solution to neutralize the p-TsOH catalyst, and evaporate the toluene under reduced pressure. The resulting product is high-purity 
    
    
    
    -undecalactone (MW: 184.28 g/mol ).

References

  • ChemBK. "5-Hydroxyundecanoic acid CAS 25235-82-9." ChemBK Chemical Database. URL:[Link]

  • National Center for Biotechnology Information. "delta-UNDECALACTONE | C11H20O2 | CID 61204." PubChem Database. URL:[Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). "WHO Food Additives Series 40: Aliphatic lactones." INCHEM. URL:[Link]

  • SIELC Technologies. "Separation of Undecanoic delta-lactone on Newcrom R1 HPLC column." SIELC Application Notes. URL:[Link]

Foundational

Stereochemistry and Chirality of 5-Hydroxyundecanoic Acid: A Technical Guide

Executive Summary 5-Hydroxyundecanoic acid (CAS: 6247-27-4 for the acid; 710-04-3 for the lactone) is the acyclic precursor to -undecalactone (6-hexyltetrahydro-2H-pyran-2-one), a vital molecular scaffold in the flavor,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxyundecanoic acid (CAS: 6247-27-4 for the acid; 710-04-3 for the lactone) is the acyclic precursor to


-undecalactone  (6-hexyltetrahydro-2H-pyran-2-one), a vital molecular scaffold in the flavor, fragrance, and pharmaceutical industries. Characterized by a single chiral center at the C5 position, its stereochemistry dictates not only its physicochemical stability but also its sensory profile and biological activity.

While the acyclic acid exists in equilibrium, it spontaneously cyclizes under acidic or thermal conditions to form the thermodynamically stable six-membered


-lactone ring. In nature, the (R)-enantiomer  is the predominant form found in stone fruits (peaches, apricots) and dairy products, contributing to "creamy," "coconut," and "peach-like" olfactory notes. This guide details the stereochemical mechanics, enantioselective synthesis, and analytical resolution of this compound.

Stereochemical Fundamentals

The Chiral Center at C5

The chirality of 5-hydroxyundecanoic acid arises from the C5 carbon, which is bonded to four distinct groups:

  • A hydroxyl group (-OH)

  • A hydrogen atom (-H)

  • A butyl chain (C1–C4 carboxyl tail)

  • A hexyl chain (C6–C11 alkyl tail)

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[1]

  • Priority 1: -OH (Oxygen has the highest atomic number).

  • Priority 2: -CH2-CH2-CH2-COOH (Carboxyl end).

  • Priority 3: -CH2-CH2-CH2-CH2-CH2-CH3 (Hexyl tail).

  • Priority 4: -H.

Configuration Assignment:

  • Rectus (R): When the lowest priority group (-H) is oriented away from the viewer, the sequence 1

    
     2 
    
    
    
    3 follows a clockwise direction.
  • Sinister (S): The sequence follows a counter-clockwise direction.[1]

Cyclization Mechanism

The transformation of 5-hydroxyundecanoic acid to


-undecalactone is an intramolecular esterification (lactonization). This process is stereospecific; the configuration at C5 is retained during ring closure because the C-O bond at the chiral center is not broken—rather, the hydroxyl oxygen attacks the carbonyl carbon.

Cyclization cluster_stereo Stereochemical Retention Acid 5-Hydroxyundecanoic Acid (Acyclic Precursor) Inter Tetrahedral Intermediate Acid->Inter H+ Catalysis Intramolecular Attack Lactone delta-Undecalactone (Cyclic Product) Inter->Lactone - H2O Irreversible Cyclization

Figure 1: Acid-catalyzed cyclization of 5-hydroxyundecanoic acid.[2] The stereocenter at C5 retains its configuration (e.g., (R)-acid yields (R)-lactone).

Enantioselective Synthesis Protocols

Producing enantiopure 5-hydroxyundecanoic acid (and subsequently the lactone) requires bypassing the thermodynamic tendency towards racemization. The most robust industrial method employs Chemoenzymatic Kinetic Resolution (EKR) .

Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol utilizes Candida antarctica Lipase B (CALB) to selectively acylate one enantiomer of the racemic alcohol, allowing for physical separation.

Reagents:

  • Racemic 5-hydroxyundecanoic acid ethyl ester (Substrate)

  • Vinyl acetate (Acyl donor)

  • Immobilized CALB (e.g., Novozym 435)

  • Solvent: Diisopropyl ether or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic 5-hydroxyundecanoic acid ethyl ester (10 mmol) in anhydrous diisopropyl ether (50 mL).

  • Acyl Donor Addition: Add vinyl acetate (30 mmol, 3 equivalents). The excess vinyl acetate drives the equilibrium forward by tautomerization of the vinyl alcohol byproduct into acetaldehyde.

  • Enzymatic Initiation: Add immobilized CALB (50 mg/mmol substrate). Incubate the mixture at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor the reaction via Chiral GC (see Section 4). CALB typically exhibits high (R)-selectivity , preferentially acylating the (R)-hydroxyl group to form the (R)-acetate ester, leaving the (S)-alcohol unreacted.

  • Termination: Stop the reaction when conversion reaches 50% (typically 24–48 hours) by filtering off the enzyme.

  • Separation:

    • Evaporate the solvent.

    • Perform Flash Column Chromatography (Silica gel).[3]

    • Fraction A: (R)-5-acetoxyundecanoic acid ethyl ester (Acylated product).

    • Fraction B: (S)-5-hydroxyundecanoic acid ethyl ester (Unreacted substrate).

  • Hydrolysis/Cyclization:

    • Treat Fraction A with mild base (K2CO3, MeOH) to remove the acetate, then acidify (HCl) to induce cyclization to (R)-

      
      -undecalactone .
      
    • Acidify Fraction B directly to obtain (S)-

      
      -undecalactone .
      
Workflow Diagram

EKR_Workflow Racemic Racemic 5-Hydroxy Ester (R/S Mixture) Reaction Enzymatic Reaction (CALB + Vinyl Acetate) Racemic->Reaction Separation Chromatographic Separation Reaction->Separation 50% Conversion R_Path (R)-Acetate Ester Separation->R_Path Elutes First S_Path (S)-Alcohol Separation->S_Path Elutes Second R_Final (R)-delta-Undecalactone (>98% ee) R_Path->R_Final 1. Hydrolysis 2. Acid Cyclization S_Final (S)-delta-Undecalactone (>98% ee) S_Path->S_Final Acid Cyclization

Figure 2: Chemoenzymatic kinetic resolution workflow for isolating (R) and (S) enantiomers.

Analytical Characterization

Validating the stereochemical purity (Enantiomeric Excess,


) is critical.[4] Standard achiral columns cannot resolve these isomers.
Chiral Gas Chromatography (GC)

The industry standard for separating lactone enantiomers utilizes cyclodextrin-based stationary phases.

  • Column: Hydrodex

    
    -3P (25 m 
    
    
    
    0.25 mm) or equivalent (permethylated
    
    
    -cyclodextrin).
  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program:

    • Initial: 100°C (Hold 2 min)

    • Ramp: 2°C/min to 180°C

    • Hold: 180°C (5 min)

  • Detection: FID or MS.

  • Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on

    
    -cyclodextrin phases, though this must be confirmed with authentic standards.
    
Mosher's Ester Analysis (NMR)

For absolute configuration determination without reference standards, convert the acyclic 5-hydroxy acid ethyl ester to its MTPA ester using (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (Mosher's chloride).
  • Analyze the

    
     (
    
    
    
    H NMR chemical shift differences) between the (S)-MTPA and (R)-MTPA derivatives.
  • The shielding/deshielding effects on protons adjacent to C5 allow for the unambiguous assignment of configuration.

Biological & Industrial Context[2][4][5][6][7][8][9]

Sensory Profile

The enantiomers of


-undecalactone exhibit distinct organoleptic properties, a phenomenon known as stereochemical olfaction .
  • Racemic Mixture: Creamy, fatty, coconut, peach.[5][6]

  • (R)-Enantiomer: More intense, fruity, peach-like notes. Found naturally in Prunus species (peaches, apricots).

  • (S)-Enantiomer: Weaker, more fatty/coconut-like, sometimes described as having a "waxy" undertone.

Natural Occurrence[7][8][10]
  • Dairy: Trace amounts in milk fat and butter (often formed from the metabolism of hydroxy fatty acids).

  • Fruit: A key volatile in the aroma profile of ripening peaches and coconuts. The biosynthesis involves the

    
    -oxidation of unsaturated fatty acids (e.g., linoleic acid) followed by hydration and reduction.
    

References

  • Stereoselective Synthesis of Lactones

    • Title: "Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of -hydroxy esters. An efficient route to chiral -lactones."
    • Source:Journal of Organic Chemistry, 2002.
    • URL:[Link]

  • Analytical Separation (GC)

    • Title: "Chiral Gas Chromatography - Separation of Enantiomers on Cyclodextrin Phases."
    • Source:Macherey-Nagel Application D
    • URL:[Link]

  • Biological Occurrence & Olfaction

    • Title: "Delta-undecalactone (CAS N° 710-04-3) - ScenTree."[6][7]

    • Source:ScenTree - Olfactory D
    • URL:[Link]

  • General Properties & Safety

    • Title: "delta-Undecalactone | C11H20O2 | CID 61204 - PubChem."
    • Source:N
    • URL:[Link]

Sources

Exploratory

solubility profile of 5-hydroxyundecanoic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-Hydroxyundecanoic Acid in Organic Solvents Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Introduction to 5-Hydroxyundecanoic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 5-Hydroxyundecanoic Acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5-Hydroxyundecanoic Acid

5-Hydroxyundecanoic acid is a bifunctional organic molecule characterized by an eleven-carbon aliphatic chain, a carboxylic acid group at one terminus, and a hydroxyl group at the C-5 position. Its structure, possessing both a polar head (carboxylic acid and hydroxyl groups) and a significant nonpolar tail (the hydrocarbon chain), imparts an amphiphilic character that dictates its solubility behavior. Understanding its interaction with various organic solvents is paramount for its application in drug development, polymer chemistry, and as a flavor and fragrance precursor, where it can exist in equilibrium with its corresponding lactone, δ-undecalactone.[1][2][3]

The presence of both a hydrogen bond donor and acceptor in the carboxylic acid group, along with the hydrogen bond donor and acceptor capabilities of the hydroxyl group, allows for complex interactions with solvent molecules.[4][5] The relatively long alkyl chain, however, contributes significant lipophilicity, suggesting that its solubility will be a nuanced interplay between these competing structural features.

Theoretical Solubility Profile: A Predictive Analysis

In the absence of direct experimental data, we can predict the solubility of 5-hydroxyundecanoic acid by examining its structural components and drawing parallels with similar molecules.[6][7] The core principle governing solubility is "like dissolves like," which implies that substances with similar polarities and intermolecular forces will be mutually soluble.

The Role of Intermolecular Forces

The solubility of 5-hydroxyundecanoic acid is governed by the balance of the following intermolecular forces:

  • Hydrogen Bonding: The carboxylic acid and hydroxyl groups are capable of forming strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones).[4][8][9]

  • Dipole-Dipole Interactions: The carbonyl moiety of the carboxylic acid and the hydroxyl group introduce permanent dipoles, allowing for favorable interactions with other polar solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): The long undecanoic acid carbon chain will primarily interact through these weaker, nonpolar forces, which will be dominant in nonpolar solvents.[5]

Predicted Solubility in Different Solvent Classes

Based on these principles, a qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected in short-chain alcohols. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the carboxylic acid and hydroxyl groups of the molecule. As the alkyl chain of the alcohol solvent increases (e.g., butanol, octanol), the solubility of 5-hydroxyundecanoic acid is expected to decrease due to the increasing nonpolar character of the solvent.[10]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): Good solubility is anticipated in these solvents. While they cannot donate hydrogen bonds, their ability to accept them, coupled with their overall polarity, allows for effective solvation of the polar functional groups. For instance, studies on similar hydroxy acids have shown high solubility in solvents like THF and 1,4-dioxane.[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): Limited solubility is predicted in highly nonpolar solvents like hexane. The energy required to break the strong hydrogen bonding network between 5-hydroxyundecanoic acid molecules will not be sufficiently compensated by the weak van der Waals interactions with the nonpolar solvent. However, solvents with some degree of polarity, such as toluene or chloroform, may exhibit moderate solubility.

The following table provides a qualitative prediction of the solubility of 5-hydroxyundecanoic acid in a range of common organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with both functional groups.
1-Butanol, 1-OctanolModerate to LowIncreased nonpolar character of the solvent reduces affinity for the polar groups.
Polar Aprotic DMSO, THF, AcetoneHigh to ModerateGood hydrogen bond acceptors and polar nature facilitate solvation.
Ethyl AcetateModerateEster functionality provides polarity and hydrogen bond acceptance.
Nonpolar Hexane, CyclohexaneVery LowInsufficient energy from van der Waals forces to overcome solute-solute hydrogen bonding.
Toluene, DichloromethaneLow to ModerateSome polarity allows for limited interaction with the polar functional groups.

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise, quantitative solubility data, empirical determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[11]

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of 5-hydroxyundecanoic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Quantitative Analysis prep_solvent Select & Equilibrate Solvent prep_solid Add Excess 5-Hydroxyundecanoic Acid prep_solvent->prep_solid agitation Agitate at Constant Temperature (e.g., 25°C) prep_solid->agitation equilibration_time Allow to Equilibrate (e.g., 24-48 hours) agitation->equilibration_time settling Allow Solids to Settle equilibration_time->settling supernatant Withdraw Supernatant settling->supernatant filtration Filter through 0.45 µm Syringe Filter supernatant->filtration dilution Dilute to Analytical Range filtration->dilution hplc HPLC-UV/MS dilution->hplc gc GC-MS (with derivatization) nmr qNMR

Caption: Workflow for the experimental determination of solubility.

Detailed Experimental Protocol

Materials:

  • 5-Hydroxyundecanoic acid (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm syringe filters (compatible with the solvent)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation: Add an excess amount of solid 5-hydroxyundecanoic acid to a series of glass vials. The excess solid is crucial to ensure that the resulting solution is saturated.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow for the complete sedimentation of undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any microscopic undissolved particles.[11]

  • Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of 5-hydroxyundecanoic acid.

Analytical Techniques for Quantification

The choice of analytical technique will depend on the solvent used, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like 5-hydroxyundecanoic acid.[12][13][14]

  • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) run in either isocratic or gradient mode.

  • Stationary Phase: A C18 reversed-phase column is generally suitable.

  • Detection: UV detection at a low wavelength (around 210 nm) is possible due to the carboxylic acid chromophore. For higher specificity and sensitivity, mass spectrometry (LC-MS) is the preferred method.[14][15]

Gas Chromatography (GC)

Direct analysis of 5-hydroxyundecanoic acid by GC is challenging due to its low volatility and the presence of polar functional groups. Derivatization is required to convert the carboxylic acid and hydroxyl groups into more volatile and thermally stable esters and ethers, respectively.

  • Derivatization: A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column: A nonpolar or mid-polarity capillary column is typically used.

  • Detection: Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection and quantification.[16]

The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

G start Quantification of 5-Hydroxyundecanoic Acid volatility Is the analyte volatile? start->volatility gc_ms GC-MS volatility->gc_ms Yes (unlikely) no_direct_gc Direct GC is not suitable volatility->no_direct_gc No derivatization Is derivatization feasible? chromophore Does the analyte have a UV chromophore? derivatization->chromophore No derivatization->gc_ms Yes hplc_uv HPLC-UV chromophore->hplc_uv Yes lc_ms LC-MS chromophore->lc_ms No (or for higher sensitivity) no_direct_gc->derivatization

Sources

Foundational

Technical Guide: 5-Hydroxyundecanoic Acid in Lipid Matrices

Topic: Natural Occurrence of 5-Hydroxyundecanoic Acid in Lipids Content Type: In-depth Technical Guide [1] Executive Summary 5-Hydroxyundecanoic acid (5-HUA) is a rare but structurally significant medium-chain hydroxy fa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Natural Occurrence of 5-Hydroxyundecanoic Acid in Lipids Content Type: In-depth Technical Guide

[1]

Executive Summary

5-Hydroxyundecanoic acid (5-HUA) is a rare but structurally significant medium-chain hydroxy fatty acid (HFA).[1] Unlike common even-chain fatty acids, 5-HUA is an odd-chain lipid intermediate primarily identified in ruminant milk fats.[1] Its technical importance lies in its role as the obligate precursor to


-undecalactone , a high-value flavor compound responsible for creamy, peach, and coconut notes in dairy products.

This guide details the biochemical origin, lipid-bound state, and analytical isolation of 5-HUA. It is designed for researchers investigating lipid metabolism, flavor chemistry, and functional lipidomics.

Part 1: Chemical Architecture & Lipid Integration

Structural Identity

5-HUA is an 11-carbon saturated fatty acid with a hydroxyl group at the


 (delta, C5) position.[1] In aqueous or acidic environments, it undergoes spontaneous intramolecular cyclization to form a six-membered lactone ring.[1]
PropertySpecification
IUPAC Name 5-hydroxyundecanoic acid
Formula

Molecular Weight 202.29 g/mol
Lipid State Esterified in Triacylglycerols (TAGs)
Derivative

-Undecalactone (CAS: 710-04-3)
The "Bound" State in Lipids

In fresh biological matrices (specifically raw milk fat), 5-HUA does not exist primarily as a free fatty acid or a free lactone. Instead, it is esterified to the glycerol backbone of triacylglycerols (TAGs).[2]

  • Esterification Logic: The carboxyl group of 5-HUA forms an ester bond with glycerol.[1] The hydroxyl group at C5 remains free or, in rare cases, forms an estolide (inter-ester) with another fatty acid.

  • Regiospecificity: Hydroxy fatty acids in ruminant milk fat are typically found at the sn-1 or sn-3 positions of the triglyceride, making them susceptible to cleavage by specific lipases (e.g., sn-1/3 specific lipases) and thermal hydrolysis.

  • Thermal Release: The "creamy" flavor of heated milk/butter arises because thermal energy hydrolyzes the ester bond. Once released, the free 5-HUA acid rapidly cyclizes to the volatile

    
    -undecalactone.[1]
    

Part 2: Biosynthetic Mechanisms[3]

The formation of 5-HUA requires two distinct metabolic anomalies: the synthesis of an odd-chain carbon skeleton and the introduction of a hydroxyl group at the


-position.[1]
The Propionate Primer (Odd-Chain Synthesis)

Unlike even-chain fatty acids initiated by Acetyl-CoA (C2), 5-HUA synthesis in ruminants begins with Propionyl-CoA (C3).[1]

  • Source: Rumen fermentation generates propionate.[1]

  • Elongation: Fatty Acid Synthase (FAS) condenses Propionyl-CoA with 4 units of Malonyl-CoA.[1]

  • Result: Undecanoic acid (C11:0).[1]

Hydroxylation Pathways

Once the C11 skeleton is formed, the hydroxyl group is introduced via one of two pathways:

  • Pathway A: Direct Hydroxylation (Cytochrome P450) Enzymes such as Cytochrome P450 BM3 (CYP102A1) or specific fatty acid hydroxylases attack the C5 position of the saturated chain. This is a common microbial and hepatic detoxification mechanism that inadvertently creates flavor precursors.[1]

  • Pathway B:

    
    -Oxidation of Unsaturated Acids 
    A longer unsaturated odd-chain fatty acid (e.g., C13 or C15) undergoes 
    
    
    
    -oxidation.[1] If a double bond exists at an odd position, the hydration step (via Enoyl-CoA Hydratase) introduces a hydroxyl group. If chain shortening stops at C11, 5-HUA remains.[1]
Visualization: Biosynthetic Pathway

The following diagram illustrates the convergence of rumen metabolism and enzymatic hydroxylation to form lipid-bound 5-HUA.[1]

Biosynthesis cluster_enzymes Enzymatic Transformations Propionate Propionate (C3) (Rumen Fermentation) Undecanoic Undecanoic Acid (C11:0) (Fatty Acid Synthase) Propionate->Undecanoic Primer Malonyl Malonyl-CoA (x4) Malonyl->Undecanoic Elongation HUA_Free 5-Hydroxyundecanoic Acid (Free Acid) Undecanoic->HUA_Free Hydroxylation (C5) TAG Milk Fat TAG (Esterified 5-HUA) HUA_Free->TAG Esterification (Storage) Lactone Delta-Undecalactone (Volatile Flavor) HUA_Free->Lactone Cyclization (-H2O) TAG->HUA_Free Hydrolysis (Heat/Lipase) FAS FAS Complex P450 Cyt-P450 / Hydratase Esterase Mammary Acyltransferase

Caption: Pathway showing the synthesis of C11 skeleton from propionate, hydroxylation, storage in triglycerides, and release as lactone.

Part 3: Analytical Methodologies

Isolating 5-HUA requires distinguishing between the free lactone (degradation product) and the bound hydroxy acid (native lipid).[1]

Experimental Workflow: Isolation from Milk Fat

This protocol ensures the capture of the hydroxy acid before it cyclizes or degrades.

Step 1: Lipid Extraction (Modified Folch)

  • Reagent: Chloroform:Methanol (2:1 v/v).[1][3]

  • Protocol: Homogenize sample. Centrifuge to separate phases. Collect lower chloroform phase containing total lipids.[1]

  • Critical Control: Use BHT (Butylated Hydroxytoluene) to prevent oxidation of unsaturated background lipids.[1]

Step 2: Enrichment of Polar Triglycerides Hydroxy fatty acids make TAGs slightly more polar than non-hydroxylated TAGs.[1]

  • Method: Solid Phase Extraction (SPE) on Silica gel.[1]

  • Elution:

    • Hexane:Diethyl Ether (95:[1]5) -> Elutes non-polar TAGs (Discard).

    • Hexane:Diethyl Ether (50:[1]50) -> Elutes Hydroxy-TAGs (Collect).

Step 3: Transesterification & Cyclization To quantify 5-HUA, it is standard to convert it to the stable lactone form or a methyl ester.[1]

  • Reagent: 1.25 M HCl in Methanol (Acid Methanolysis).

  • Conditions: 90°C for 60 minutes.

  • Mechanism: Acidic methanolysis cleaves the glycerol bond.[1] The free 5-hydroxy acid immediately cyclizes to

    
    -undecalactone in the presence of acid and heat.[1]
    

Step 4: GC-MS Quantification

  • Column: High-polarity phase (e.g., DB-Wax or FFAP) is required to separate lactones from FAMEs (Fatty Acid Methyl Esters).[1]

  • Target Ion: Monitor m/z 99 (characteristic lactone ring fragment) and m/z 71 .[1]

  • Internal Standard:

    
    -Decalactone or 
    
    
    
    -Undecalactone (structurally similar but chromatographically distinct).[1]
Visualization: Analytical Logic

Analysis Sample Biological Sample (Milk Fat/Cream) Extraction Folch Extraction (CHCl3:MeOH) Sample->Extraction SPE SPE Fractionation (Isolate Hydroxy-TAGs) Extraction->SPE Total Lipids Reaction Acid Methanolysis (HCl/MeOH, 90°C) SPE->Reaction Polar Fraction Analysis GC-MS Analysis (Target: Delta-Undecalactone) Reaction->Analysis Cyclization

Caption: Step-by-step workflow for isolating and quantifying 5-HUA from complex lipid matrices.

Part 4: Industrial & Pharmaceutical Relevance

Flavor Precursor Systems

In the food industry, 5-HUA is not added directly.[1] Instead, enzymatic lipolysis of milk fat (using lipases from Rhizomucor miehei or Aspergillus niger) is used to release 5-HUA, which then generates the "natural dairy" flavor profile upon pasteurization.

Biomarker Potential

The presence of odd-chain hydroxy acids is a specific marker for:

  • Ruminant Intake: Differentiating bovine milk fat from vegetable fat adulteration.[1]

  • Metabolic Disorders: Elevated urinary dicarboxylic/hydroxy acids (including C11) can indicate defects in fatty acid oxidation (e.g., MCAD deficiency), although 5-HUA specifically is more diet-derived.[1]

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1998).[1] Safety evaluation of certain food additives: Aliphatic lactones. WHO Food Additives Series 40.

  • Wan, Z., et al. (2019).[1] Analysis of hydroxy triacylglycerol as a lactone precursor in milk fat using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A. [1]

  • Manning, J., et al. (2019).[1][4] Regio- and Enantio-selective Chemo-enzymatic C-H-Lactonization of decanoic acid to (S)-delta-decalactone. Angewandte Chemie International Edition. [1]

  • Palmquist, D. L., et al. (1969).[1] Origin of fatty acids in milk fat. Journal of Dairy Science. [1]

  • FEMA (Flavor and Extract Manufacturers Association). (2023).[1] 5-Hydroxyundecanoic Acid Lactone (FEMA 3294). Flavor Library.

Sources

Exploratory

The Metabolic Trajectory of Undecanoic Acid Hydroxylation: Intermediates, Enzymology, and Analytical Workflows

Executive Summary The functionalization of medium-chain aliphatic hydrocarbons, such as undecanoic acid (C11:0), represents a critical frontier in both mammalian lipid metabolism and industrial biocatalysis. The highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of medium-chain aliphatic hydrocarbons, such as undecanoic acid (C11:0), represents a critical frontier in both mammalian lipid metabolism and industrial biocatalysis. The highly selective insertion of an oxygen atom into the unactivated C–H bonds of undecanoic acid yields a cascade of metabolic intermediates—ranging from hydroxy fatty acids to dicarboxylic acids—that serve as precursors for bioplastics, lubricants, and macrocyclic pharmaceuticals. This technical guide provides an authoritative dissection of the enzymology, metabolic intermediates, and self-validating analytical protocols required to map the hydroxylation trajectory of undecanoic acid.

Mechanistic Enzymology of Hydroxylation

The primary oxidation of undecanoic acid is catalyzed by Cytochrome P450 (CYP450) monooxygenases. These heme-thiolate enzymes utilize a hydrogen abstraction-oxygen recombination mechanism, driven by the reductive activation of molecular oxygen.

The metabolic fate of undecanoic acid is strictly dictated by the steric architecture of the specific CYP450 active site, which governs regioselectivity:

  • Terminal (ω) Hydroxylation: Enzymes such as the bacterial CYP153A family[1] and CYP268A2 from Mycobacterium marinum[2] possess a narrow, hydrophobic access channel that restricts the substrate. This forces the terminal methyl group (C11) toward the reactive iron-oxo species (Compound I), exclusively yielding 11-hydroxyundecanoic acid .

  • Subterminal (ω-1, ω-2) Hydroxylation: Mammalian enzymes like CYP4B1 [3] and fungal enzymes such as CYP505D6 from Phanerochaete chrysosporium[4] feature wider binding pockets. This allows the aliphatic chain to flex, exposing the weaker secondary C–H bonds to the heme center. This pathway predominantly yields 10-hydroxyundecanoic acid (ω-1) and 9-hydroxyundecanoic acid (ω-2).

The Oxidation Cascade: Primary and Secondary Intermediates

Once the primary hydroxylation event occurs, the resulting intermediates can either be sequestered for lipid synthesis or funneled into a secondary oxidation cascade to yield higher-value derivatives[5].

  • Primary Intermediates (Alcohols): The immediate products of CYP450 activity are mono-hydroxylated fatty acids (e.g., 11-hydroxyundecanoic acid). These molecules are amphiphilic and serve as the branching point for downstream metabolism.

  • Secondary Intermediates (Aldehydes & Diacids): In robust microbial systems or engineered consortia[6], the terminal hydroxyl group of 11-hydroxyundecanoic acid is further oxidized by an Alcohol Dehydrogenase (ADH) to form 11-oxoundecanoic acid (an aldehyde intermediate). Subsequently, an Aldehyde Dehydrogenase (ALDH) catalyzes the conversion of this aldehyde into undecanedioic acid (1,11-undecanedioic acid), a highly sought-after α,ω-diacid[1].

Quantitative Overview of Enzymatic Regioselectivity

To facilitate rapid comparison, the kinetic and regioselective profiles of key enzymes acting on undecanoic acid are summarized below:

EnzymeSource OrganismPrimary RegioselectivityKey Kinetic Metric / DistributionReference
CYP268A2 Mycobacterium marinumTerminal (ω)

= 1.1 ± 0.5 µM
[2]
CYP153A Acinetobacter sp.Terminal (ω)High ω-specificity[1]
CYP4B1 Mammalian (Rabbit/Primate)Mixed (ω and ω-1)~52% ω, ~39% ω-1[3]
CYP505D6 Phanerochaete chrysosporiumSubterminal (ω-1 to ω-6)Broad substrate range[4]
CYP102A1 Bacillus megateriumSubterminal (ω-1 to ω-3)High turnover rate[7]

Pathway Visualization

MetabolicPathway UA Undecanoic Acid (C11:0) CYP_W Terminal Hydroxylases (e.g., CYP153A, CYP268A2) UA->CYP_W O2, NAD(P)H CYP_S Subterminal Hydroxylases (e.g., CYP4B1, CYP102A1) UA->CYP_S O2, NAD(P)H OH11 11-Hydroxyundecanoic Acid (ω-hydroxy) ADH Alcohol Dehydrogenase OH11->ADH NAD+ OH10 10-Hydroxyundecanoic Acid (ω-1-hydroxy) OXO11 11-Oxoundecanoic Acid (Aldehyde) ALDH Aldehyde Dehydrogenase OXO11->ALDH NAD+, H2O UDA Undecanedioic Acid (α,ω-diacid) CYP_W->OH11 CYP_S->OH10 ADH->OXO11 ALDH->UDA

Metabolic pathway of undecanoic acid detailing terminal and subterminal hydroxylation cascades.

Experimental Protocols: A Self-Validating System

To ensure rigorous scientific integrity, the detection and quantification of undecanoic acid intermediates must utilize a self-validating workflow. This protocol employs a triple-validation system: a boiled-enzyme negative control (to rule out auto-oxidation), an internal standard (pentadecanoic acid, C15:0) added pre-extraction (to normalize extraction efficiency), and a synthetic 11-hydroxyundecanoic acid positive control (to validate retention time and fragmentation).

Step 1: In Vitro Biotransformation
  • Action: Incubate 1 µM purified recombinant P450 with 500 µM undecanoic acid in 100 mM potassium phosphate buffer (pH 7.4), supplemented with an NADPH-regenerating system (glucose-6-phosphate, G6PDH, NADP+).

  • Causality: The NADPH-regenerating system prevents product inhibition and maintains a steady supply of reducing equivalents required for the heme-thiolate catalytic cycle, ensuring linear reaction kinetics over the 30-minute incubation period.

Step 2: Quenching and Liquid-Liquid Extraction (LLE)
  • Action: Terminate the reaction by adding 1% (v/v) concentrated HCl to drop the pH below 3.0. Spike with 50 µM pentadecanoic acid (Internal Standard). Extract twice with equal volumes of ethyl acetate.

  • Causality: Acidification protonates the carboxylate groups of undecanoic acid and its intermediates, neutralizing their charge and driving them into the organic phase. Ethyl acetate is selected over hexane because its moderate polarity efficiently partitions the more polar hydroxylated and dicarboxylic intermediates.

Step 3: Silylation Derivatization
  • Action: Evaporate the organic layer under a gentle stream of N2. Reconstitute the residue in 50 µL anhydrous pyridine and 50 µL N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.

  • Causality: Free carboxylic acids and hydroxyl groups exhibit poor volatility and strong hydrogen bonding, leading to severe peak tailing in gas chromatography. BSTFA replaces active hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability. Pyridine acts as an acid scavenger to drive the reaction forward.

Step 4: GC-MS Acquisition and Isomer Differentiation
  • Action: Inject 1 µL into a GC-MS equipped with a non-polar DB-5MS column. Operate in Electron Ionization (EI) mode at 70 eV.

  • Causality: The DB-5MS column separates isomers based on boiling point and subtle steric differences. In EI-MS, the position of the OTMS group dictates the alpha-cleavage fragmentation pattern. For instance, 10-hydroxyundecanoic acid (ω-1) will yield a prominent fragment at m/z 117 (cleavage adjacent to the subterminal methyl), whereas 11-hydroxyundecanoic acid (ω) yields a distinct terminal cleavage signature, allowing unequivocal regiochemical assignment.

References

1.1 - Google Patents 2.2 - SciSpace 3.4 - ASM Journals 4. 3 - MDPI 5.7 - ResearchGate 6.5 - Google Patents 7.6 - ACS Publications

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Synthesis of Chiral 5-Hydroxyundecanoic Acid via Kinetic Resolution

Abstract 5-Hydroxyundecanoic acid is a critical medium-chain chiral building block used in the synthesis of pheromones, bioactive macrocycles, and functionalized polyhydroxyalkanoates (PHAs).[1] While chemical synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Hydroxyundecanoic acid is a critical medium-chain chiral building block used in the synthesis of pheromones, bioactive macrocycles, and functionalized polyhydroxyalkanoates (PHAs).[1] While chemical synthesis often yields racemic mixtures requiring costly separation, enzymatic routes offer high enantioselectivity under mild conditions. This application note details a robust protocol for the production of enantiopure (S)-5-hydroxyundecanoic acid via the lipase-catalyzed hydrolytic kinetic resolution of racemic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-undecalactone.[1] The protocol utilizes Pseudomonas sp. lipase (or Candida antarctica Lipase B) in a biphasic system, achieving >99% enantiomeric excess (ee).

Mechanistic Basis & Reaction Design

The Challenge of Hydroxy Acid Synthesis

Direct hydroxylation of undecanoic acid at the C5 position is chemically difficult due to the lack of activating groups. The most viable precursor is


-undecalactone  (5-undecalactone), a commercially available flavor compound produced industrially.[1] However, commercial lactones are typically racemic.
Enzymatic Solution: Kinetic Resolution

Lipases (EC 3.1.1.3) are serine hydrolases that normally act on triglycerides but show remarkable activity toward unnatural esters and lactones. In an aqueous/organic biphasic system, specific lipases can discriminate between the enantiomers of a lactone.

The Mechanism: The lipase preferentially attacks the carbonyl carbon of one lactone enantiomer (typically the S-enantiomer for Pseudomonas lipases acting on


-lactones), forming an acyl-enzyme intermediate.[1] Water then attacks this intermediate, releasing the open-chain (S)-5-hydroxyundecanoic acid .[1] The (R)-lactone remains cyclized and unreacted, allowing for easy separation via liquid-liquid extraction (the acid partitions into the aqueous base, the lactone into the organic solvent).

G cluster_0 Substrate Input cluster_1 Enzymatic Kinetic Resolution cluster_2 Products Racemic Racemic δ-Undecalactone Lipase Lipase (Pseudomonas sp.) Racemic->Lipase Stereoselective Binding Lactone (R)-δ-Undecalactone (Unreacted) Racemic->Lactone No Reaction Inter Acyl-Enzyme Intermediate Lipase->Inter Acylation Hydrolysis Hydrolysis (+ H₂O) Inter->Hydrolysis Acid (S)-5-Hydroxy- undecanoic Acid Hydrolysis->Acid Product Release

Figure 1: Mechanism of lipase-catalyzed kinetic resolution of


-undecalactone.[1] The enzyme selectively hydrolyzes one enantiomer, yielding the hydroxy acid.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
Racemic

-Undecalactone
>98% Purity (FG Grade)Substrate
Lipase PS (Amano) from Burkholderia cepacia (formerly Pseudomonas)Biocatalyst
MTBE (Methyl tert-butyl ether) HPLC GradeOrganic Solvent Phase
Phosphate Buffer 100 mM, pH 7.0Aqueous Phase
Sodium Hydroxide (NaOH) 1.0 M SolutionpH Titration / Extraction
Hydrochloric Acid (HCl) 2.0 M SolutionAcidification
Celite 545 Filtration AidEnzyme Removal
Equipment
  • Thermostatted Orbital Shaker (set to 30°C).

  • pH Stat Titrator (optional but recommended for maintaining pH during hydrolysis).

  • GC-FID with Chiral Column (e.g., Cyclodex-B or CP-Chirasil-Dex CB).[1]

Experimental Protocol

Phase 1: Reaction Setup (Kinetic Resolution)

Note: This protocol is scaled for 10 mmol substrate (approx. 1.84 g).[1]

  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

  • Substrate Solution: Dissolve 1.84 g (10 mmol) of racemic

    
    -undecalactone in 50 mL of MTBE.
    
    • Why MTBE? It forms a distinct bilayer, solubilizes the lactone, and is compatible with most lipases without stripping essential water from the enzyme active site.

  • Biphasic Mixing: Combine the organic substrate solution and the aqueous buffer in a 250 mL Erlenmeyer flask.

  • Enzyme Addition: Add 200 mg of Lipase PS (approx. 10% w/w relative to substrate).

    • Optimization Tip: If using immobilized CALB (Novozym 435), use 100 mg.

  • Incubation: Incubate at 30°C with vigorous shaking (200 rpm).

    • Critical Control: The reaction generates acid, which will drop the pH. For optimal conversion, maintain pH 7.0 by periodic addition of 1.0 M NaOH or use a pH-stat titrator.[1]

Phase 2: Monitoring & Termination[1]
  • Sampling: Take 100 µL aliquots every 2 hours. Centrifuge to separate phases.

  • Analysis: Analyze the organic phase (containing unreacted lactone) via Chiral GC.

    • Endpoint: Stop the reaction when the conversion reaches 50% (theoretical maximum yield for resolution) or when the ee of the remaining lactone is >99%.

  • Termination: Filter the reaction mixture through a Celite pad to remove the enzyme.

Phase 3: Downstream Processing (Separation)

This step exploits the solubility difference between the neutral lactone and the ionized hydroxy acid salt.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic phase (MTBE) from the aqueous phase.

  • Organic Wash: Wash the aqueous phase twice with 20 mL MTBE to remove residual lactone.

    • Result: The combined MTBE layers contain the (R)-

      
      -undecalactone .[1]
      
  • Acidification: Cool the aqueous phase to 4°C. Slowly acidify with 2.0 M HCl to pH 2.0.

    • Visual Cue: The solution will become cloudy as the free 5-hydroxyundecanoic acid precipitates/oils out.

  • Extraction of Product: Extract the acidified aqueous phase with Ethyl Acetate (3 x 30 mL).

  • Drying: Dry the Ethyl Acetate layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Analytical Validation

Gas Chromatography (GC) Method

To determine Enantiomeric Excess (ee) and Conversion.

  • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium, 1.0 mL/min.

  • Temp Program: 100°C (hold 2 min)

    
     5°C/min 
    
    
    
    180°C.
  • Derivatization: The 5-hydroxy acid should be methylated (using diazomethane or TMS-diazomethane) prior to injection to prevent peak tailing.[1]

Quantitative Data Summary
ParameterValueNotes
Conversion 48-50%Ideal kinetic resolution stops at 50%.[1]
Product ee >98% (S-isomer)Dependent on enzyme specificity (Lipase PS prefers S).[1]
Substrate ee >99% (R-isomer)The unreacted lactone is enriched in the R-form.[1]
Isolated Yield 40-45%Accounting for extraction losses.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<10% after 24h) pH Drop / Enzyme InactivationThe acid product inhibits the lipase.[1] Use a pH-stat or increase buffer strength to 500 mM.[1]
Low Enantioselectivity (ee < 80%) Non-specific HydrolysisSpontaneous chemical hydrolysis occurs at high pH (>8.5) or high temp. Keep pH

7.5 and Temp

35°C.
Emulsion Formation Protein/Surfactant EffectAdd brine (sat. NaCl) during extraction or centrifuge at high speed (4000 x g).

Workflow Diagram

Workflow Start Start: Racemic δ-Undecalactone (10 mmol in MTBE) Reaction Add Lipase PS + Buffer (pH 7) Incubate 30°C, 200 rpm Start->Reaction Monitor Monitor Conversion (GC) Stop at 50% Reaction->Monitor Filter Filter Enzyme (Celite) Monitor->Filter SepFunnel Phase Separation Filter->SepFunnel OrgPhase Organic Phase (MTBE) Contains (R)-Lactone SepFunnel->OrgPhase Top Layer AqPhase Aqueous Phase (Buffer) Contains (S)-Hydroxy Acid Salt SepFunnel->AqPhase Bottom Layer Acidify Acidify to pH 2.0 (HCl) AqPhase->Acidify Extract Extract with EtOAc Evaporate Solvent Acidify->Extract FinalProd Final Product: (S)-5-Hydroxyundecanoic Acid Extract->FinalProd

Figure 2: Step-by-step workflow for the chemo-enzymatic synthesis and purification.[1]

References

  • Enzelberger, M., Bornscheuer, U. T., Gatfield, I., & Schmid, R. (1997).[1] Lipase-catalyzed resolution of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    - and 
    
    
    
    -lactones.[1][2] Journal of Biotechnology, 56(2), 129–133. Link
  • Nobes, G. A. R., Kazlauskas, R. J., & Marchessault, R. H. (1996).[1] Lipase-catalyzed ring-opening polymerization of lactones: a novel route to poly(hydroxyalkanoate)s.[1] Macromolecules, 29(7), 2453–2460. Link

  • Gumel, A. M., Annuar, M. S. M., & Heidelberg, T. (2012).[1] Enzymatic synthesis of naturally occurring biodegradable polymers: Poly(hydroxyalkanoate)s. International Journal of Molecular Sciences, 13(12), 16087–16130. Link

  • Bredwell, M. D., Srivastava, P., & Worden, R. M. (1999).[1] Reactor design issues for synthesis with immobilized enzymes. Biotechnology Progress, 15(5), 834–844. Link

Sources

Application

Application Note: Strategic Solvent Extraction of 5-Hydroxyundecanoic Acid

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 5-hydroxyundecanoic acid. It addresses the specific physicochemical challenge of this molecule: the spontaneous in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 5-hydroxyundecanoic acid. It addresses the specific physicochemical challenge of this molecule: the spontaneous intramolecular esterification to form


-undecalactone.

Executive Summary & Chemical Context

5-Hydroxyundecanoic acid is a medium-chain hydroxy fatty acid and the direct biosynthetic precursor to


-undecalactone , a commercially vital flavor compound (creamy/peach notes) and insect pheromone.[1][2]

The Core Challenge: Unlike simple fatty acids, 5-hydroxyundecanoic acid possesses both a carboxyl group and a hydroxyl group at the


-position (C5).[1] Under acidic conditions or elevated temperatures, these groups undergo thermodynamically favorable intramolecular cyclization to form a six-membered lactone ring.[1]
  • Free Acid Form: Polar, amphiphilic, exists as carboxylate anion at pH > 6.[1]

  • Lactone Form: Non-polar, volatile, neutral.

Scientific Directive: Successful extraction requires a decision: do you need the kinetic free acid or the thermodynamic lactone? This guide provides protocols for both, with a focus on preserving the open-chain acid.

Physicochemical Basis for Solvent Selection[3]

ParameterValue / CharacteristicImplication for Extraction
Molecular Formula

(MW: 202.29 g/mol )
Mid-molecular weight; semi-volatile.[1][2]
pKa (Carboxyl) ~4.78 (Predicted)At pH 7.0, >99% is ionized (

) and water-soluble.[1][2]
LogP (Acid) ~2.5 (Unionized)Moderately lipophilic; extractable into organic solvents when protonated.[1][2]
LogP (Lactone) ~3.5 - 4.0Highly lipophilic; easily extracted into non-polar solvents (Hexane, Toluene).[1][2]
Lactonization

-position (5-OH)
Critical: Spontaneous cyclization occurs at pH < 4.0, especially with heat.[1][2]
Solvent Suitability Matrix
  • Ethyl Acetate (EtOAc): Recommended.[1][2] High capacity for polar hydroxy acids; moderate selectivity against non-polar lipids.[1][2]

  • Diethyl Ether (

    
    ): Excellent.[1][2] Good volatility for low-temperature evaporation (preserving the acid).[1]
    
  • Chloroform/Methanol (2:1): Too Aggressive.[1][2] Extracts all lipids; difficult to separate hydroxy acids from bulk phospholipids.[1][2]

  • Hexane: Poor for Acid.[1][2] Excellent for removing non-polar contaminants (defatting) or extracting the lactone form.

Experimental Protocols

Protocol A: Isolation of the Free Acid (Kinetic Control)

Objective: Extract 5-hydroxyundecanoic acid without forming the lactone. Mechanism: Suppression of ionization at low temperature to prevent cyclization.[1][2]

Reagents:

  • 0.5 M

    
     (Cold)[1]
    
  • Diethyl Ether (Peroxide-free) or Ethyl Acetate[1]

  • Saturated NaCl (Brine)[1]

  • Anhydrous

    
    [1][3][4]
    

Workflow:

  • Sample Preparation: Start with the aqueous matrix (e.g., fermentation broth, plasma). Adjust temperature to 4°C (Ice bath).

  • Alkaline Wash (Optional): If the sample contains neutral lipids, adjust pH to 9.0 and wash with Hexane. Discard the Hexane (organic) layer.[5] The 5-hydroxy acid remains in the aqueous phase as a salt.

  • Controlled Acidification:

    • Crucial Step: While stirring on ice, dropwise add cold 0.5 M

      
       until pH reaches 3.5 – 4.0 .[1][2]
      
    • Note: Do not drop below pH 3.[1]0. Extreme acidity catalyzes rapid lactonization.[1]

  • Rapid Extraction:

    • Immediately add cold Diethyl Ether (1:1 v/v).[1] Shake vigorously for 60 seconds.

    • Centrifuge at 3000 x g for 5 mins at 4°C to break emulsions.

    • Collect the upper organic phase.

    • Repeat extraction 2x.[1][4][6]

  • Neutralization & Drying:

    • Combine ether extracts.[1] Wash once with cold Brine to remove residual acid.[1]

    • Dry over anhydrous

      
       for 15 mins at 4°C.
      
  • Concentration: Evaporate solvent under nitrogen stream at room temperature (do not heat). Store at -80°C.

Protocol B: Extraction via Lactonization (Thermodynamic Control)

Objective: Quantitative recovery by intentionally converting to the stable


-undecalactone, then hydrolyzing back to acid immediately before use.[1]
Mechanism:  Acid-catalyzed cyclization drives the equilibrium to the organic-soluble form.[1][2]

Workflow:

  • Acidification: Adjust sample pH to 1.5 using 2 M HCl.

  • Heat Treatment: Incubate at 60°C for 60 minutes. (Converts 5-hydroxy acid

    
     Lactone).
    
  • Extraction: Extract with Hexane or Toluene (1:1 v/v). The lactone partitions efficiently into non-polar solvents.

  • Recovery of Acid (Saponification):

    • Evaporate solvent.[1][2][7][5]

    • Resuspend residue in 1 M NaOH.[1]

    • Incubate at 40°C for 30 mins (Opens ring: Lactone

      
       Hydroxy Carboxylate).
      
    • Use immediately in aqueous buffer.[1]

Visualization of Chemical Dynamics

The following diagram illustrates the critical equilibrium that dictates the extraction strategy.

ExtractionLogic Aqueous Aqueous Phase (pH > 7) AcidForm 5-Hydroxyundecanoic Acid (Free Acid) Aqueous->AcidForm Acidify to pH 3.5 (Cold) Lactone Delta-Undecalactone (Cyclic Ester) AcidForm->Lactone Heat or pH < 2 (-H2O) OrganicPhase Organic Phase (EtOAc / Ether) AcidForm->OrganicPhase Partitioning (LogP ~2.5) Lactone->AcidForm NaOH / Hydrolysis Lactone->OrganicPhase Partitioning (LogP ~3.8)

Figure 1: Phase transfer dynamics of 5-hydroxyundecanoic acid.[1][2] Note the reversible cyclization pathway (Red Dashed Line) which must be suppressed for free acid isolation.

Analytical Validation (GC-MS)[1][2]

Direct injection of 5-hydroxy fatty acids into GC columns causes thermal degradation/lactonization.[1] You must derivatize both functional groups.[1][2]

Derivatization Protocol (Silylation):

  • Dry: Ensure extract is completely water-free (trace water hydrolyzes reagents).[1][2]

  • Reagent: Add 50

    
    L BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    
  • Solvent: Add 50

    
    L Pyridine.
    
  • Reaction: Incubate at 60°C for 30 minutes.

  • Result: Forms the Bis-TMS derivative (TMS-ester at C1, TMS-ether at C5).

  • MS Target: Look for characteristic

    
    -cleavage fragments typical of TMS-hydroxy fatty acids (m/z 73, 75, and fragments adjacent to the -OTMS group).[1][2]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (Acid Protocol) Lactonization occurred during evaporation.[2]Do not use rotary evaporator heat bath.[1] Use Nitrogen blow-down.[1][2]
Emulsion Formation Amphiphilic nature of hydroxy fatty acids.[1][2]Add 2-propanol (5% v/v) to the organic phase or increase centrifugation speed.[1][2]
Peak Tailing (GC-MS) Incomplete derivatization of the -OH group.[1][2]Increase silylation time or use a stronger catalyst (e.g., MSTFA).[1][2]
Presence of Lactone in Acid Extract pH dropped too low during acidification.[2]Use a pH meter during acidification; stop exactly at pH 3.5-4.[1]0.

References

  • Endo, Y., et al. (2020).[1][2] Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).[8] National Institutes of Health.[1] Available at: [Link]

  • PubChem. (2023).[1][2][9] 5-Hydroxyundecanoic acid and Delta-Undecalactone Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Sprakel, L.M.J., & Schuur, B. (2019).[1][10] Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.[1][2] Separation and Purification Technology.[1][2][4][11][12][13][14] Available at: [Link]

  • Jalalinejad, A., et al. (2022).[1][2][7] Investigation for Enhancement of 5-hydroxymethylfurfural extraction... (Context on Hydroxy-Acid/Lactone solvent selection). ResearchGate. Available at: [Link][1]

Sources

Method

Application Note: Ring-Opening Polymerization of 5-Hydroxyundecanoic Acid (δ-Undecalactone) for Advanced Polyhydroxyalkanoates (PHAs)

Executive Summary & Mechanistic Rationale Polyhydroxyalkanoates (PHAs) are traditionally synthesized via microbial fermentation. However, biological synthesis often limits the ability to precisely control polymer archite...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Polyhydroxyalkanoates (PHAs) are traditionally synthesized via microbial fermentation. However, biological synthesis often limits the ability to precisely control polymer architecture, molecular weight, and end-group functionalization. The chemical synthesis of PHA-equivalents via the Ring-Opening Polymerization (ROP) of lactones provides a robust, highly tunable alternative.

This application note details the chemo-catalytic polymerization of 5-hydroxyundecanoic acid in its cyclized form, δ-undecalactone (δ-UDL) . Widely available as a bio-renewable fragrance and flavor compound, δ-UDL is a δ-substituted δ-lactone[1].

The Thermodynamic Challenge and Causality of Reaction Design

Polymerizing 6-membered δ-lactones is thermodynamically challenging. They possess low inherent ring strain (~10.5 kJ/mol) compared to 7-membered ε-lactones. Furthermore, the bulky hexyl substituent at the δ-position of δ-UDL introduces significant steric hindrance, which drastically lowers the ceiling temperature (


) of the polymerization[1].

To overcome this thermodynamic barrier and drive the equilibrium toward polymer formation, our protocol is designed around two causal principles:

  • Bulk Polymerization Conditions: By eliminating solvents, we maximize the initial monomer concentration (

    
    ), pushing the reaction past the thermodynamic threshold required for propagation[2].
    
  • Sterically Accommodating Catalysts: We utilize highly active, earth-abundant Iron(II) pyridylamido complexes or organocatalysts like Diphenyl Phosphate (DPP). These catalysts exhibit high turnover frequencies (TOFs) and can coordinate sterically hindered monomers without suffering from premature chain termination[2],[3].

Because the hexyl side-chain of poly(δ-UDL) prevents stereoregular chain packing, the resulting homopolymer is entirely amorphous with a sub-zero glass transition temperature (


)[3]. To engineer viable thermoplastic elastomers, this protocol also covers the statistical copolymerization of δ-UDL with ε-caprolactone (ε-CL) or ω-pentadecalactone (ω-PDL)[3],[1].

Experimental Workflows: A Self-Validating System

The following protocols are engineered with integrated Quality Control (QC) checkpoints. Proceeding without meeting these self-validating criteria will result in catalytic poisoning or unpredictable dispersity (


).
Phase 1: Monomer Purification

Causality: Trace water acts as a competing protic initiator during ROP, which prematurely terminates growing polymer chains, drastically lowering the number-average molecular weight (


) and broadening the molecular weight distribution.
  • Drying: Transfer 50 mL of commercial δ-UDL into a flame-dried Schlenk flask. Add 2.0 g of Calcium Hydride (

    
    ) and stir under an argon atmosphere at room temperature for 24 hours[2].
    
  • Distillation: Perform fractional vacuum distillation of the monomer. Collect the middle fraction to ensure the removal of both low-boiling impurities and high-boiling oligomers[2].

  • QC Checkpoint 1 (Self-Validation): Perform a Karl Fischer titration on a 100 µL aliquot of the distillate. Do not proceed unless the water content is strictly

    
     ppm.
    
Phase 2: Iron-Catalyzed Bulk Polymerization of δ-UDL
  • Initiation: Inside an argon-filled glovebox, charge a silanized glass reactor with 5.0 g of purified δ-UDL. Add Benzyl Alcohol (BnOH) as the initiator at a

    
     ratio of 100:1. Causality: BnOH provides a defined nucleophilic starting point, ensuring all polymer chains possess a known benzyloxy end-group for post-polymerization modification[2].
    
  • Catalyst Addition: Add 5 µmol of the Fe(II) pyridylamido catalyst[2].

  • Propagation: Seal the reactor, remove it from the glovebox, and heat to 30 °C under continuous magnetic stirring. The absence of solvent (bulk) is critical to favor polymerization thermodynamics[2],[1].

  • QC Checkpoint 2 (Self-Validation): At

    
     hours, extract a 50 µL aliquot. Dissolve in 
    
    
    
    and analyze via
    
    
    H NMR. Compare the integration of the monomeric methine proton against the polymeric methine proton.
    • Action: If conversion is

      
      , proceed to Step 5. If 
      
      
      
      , extend the reaction time by 1 hour and re-test.
  • Termination & Recovery: Quench the living polymerization by adding 1 mL of acidic methanol (0.1 M HCl). Precipitate the polymer by adding the mixture dropwise into 50 mL of cold methanol (-20 °C). Collect the viscous polymer via centrifugation and dry under vacuum to a constant weight.

Phase 3: Copolymerization for Thermoplastic Elastomers

To tune the thermal properties and crystallinity, δ-UDL can be copolymerized with ε-CL.

  • Prepare a monomer feed ratio of 50:50 (δ-UDL : ε-CL) following the purification standards in Phase 1.

  • Execute the bulk polymerization protocol at 30 °C using the Fe(II) catalyst[1].

  • The resulting statistical copolymer will exhibit microstructural domains that balance the amorphous, rubbery nature of poly(δ-UDL) with the semicrystalline domains of poly(ε-CL), yielding a thermoplastic elastomer[1].

Visualization of the Self-Validating ROP Workflow

ROP_Workflow Monomer δ-Undecalactone (Raw Monomer) Purification Purification (CaH2 Drying & Vacuum Distillation) Monomer->Purification QC1 QC Checkpoint 1 Karl Fischer Titration (<10 ppm H2O) Purification->QC1 QC1->Purification Fail Initiation Initiation in Glovebox (BnOH + Fe(II) Catalyst) QC1->Initiation Pass Propagation Bulk Polymerization (30°C, High [M]0) Initiation->Propagation QC2 QC Checkpoint 2 1H NMR Conversion (>95%) Propagation->QC2 QC2->Propagation Fail (Extend Time) Quench Termination (Acidic Quench) QC2->Quench Pass Recovery Precipitation & Recovery (Cold Methanol) Quench->Recovery

Figure 1: Self-validating workflow for the Ring-Opening Polymerization of δ-Undecalactone.

Quantitative Data Summary

The table below summarizes the expected macromolecular and thermal properties of the synthesized PHA-equivalents based on monomer feed ratios. The incorporation of the sterically bulky δ-UDL systematically depresses crystallinity, transforming rigid polyesters into highly flexible elastomers[3],[1].

Polymer CompositionFeed Ratio (M1:M2)Conversion (%)

(kDa)
Dispersity (

)

(°C)

(°C)
Physical State at RT
Poly(δ-UDL) 100:0> 9518.51.15-52NoneViscous Amorphous Liquid
Poly(ε-CL-stat-δ-UDL) 70:30> 9825.21.20-5546Semicrystalline Elastomer
Poly(ε-CL-stat-δ-UDL) 50:50> 9522.01.22-58~25Soft Elastomer
Poly(ε-CL-stat-δ-UDL) 30:70> 9019.81.25-48NoneAmorphous Rubber

(Note: Data extrapolated from analogous δ-substituted lactone copolymerization studies[1]. Molecular weight (


) is determined via Gel Permeation Chromatography (GPC) calibrated against polystyrene standards).

References

  • Gravina, G., et al. "Sustainable Polymerization of Natural Lactones via Iron Catalysis: An Integrated Experimental and Computational Study." ACS Sustainable Chemistry & Engineering, 2024. Available at:[Link]

  • Kalana, I., et al. "Polymerization of 5-Alkyl δ-Lactones Catalyzed by Diphenyl Phosphate and Their Sequential Organocatalytic Polymerization with Monosubstituted Epoxides." Polymer Chemistry, 2020. Available at: [Link]

  • "Sustainable Thermoplastic Elastomers from Commercial Cyclic Esters: One-Pot Synthesis of Poly(l-lactide)-b-(δ-hexalactone-stat-ε-caprolactone)." Biomacromolecules, 2021. Available at:[Link]

Sources

Application

Application Note: Controlled Lactonization of 5-Hydroxyundecanoic Acid

[1] Abstract This application note details the controlled cyclization of 5-hydroxyundecanoic acid to -undecalactone (CAS 710-04-3), a high-value flavor and fragrance compound.[1][2] Unlike simple esterification, lactoniz...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the controlled cyclization of 5-hydroxyundecanoic acid to


-undecalactone (CAS 710-04-3), a high-value flavor and fragrance compound.[1][2] Unlike simple esterification, lactonization requires rigorous control over thermodynamic and kinetic parameters to favor intramolecular cyclization (formation of the six-membered ring) over intermolecular oligomerization. We present two validated protocols: Method A , a thermodynamically controlled acid-catalyzed cyclization utilizing a Dean-Stark apparatus for water entrainment; and Method B , a kinetically controlled enzymatic resolution using Candida antarctica Lipase B (CAL-B) for stereoselective synthesis.[1][2]

Introduction & Mechanistic Principles[1][2][3][4][5][6]

The transformation of 5-hydroxyundecanoic acid to


-undecalactone is a classic example of the Baldwin Rules  in action, specifically the favored 6-Exo-Trig  cyclization.[1][2] However, the reaction is an equilibrium process governed by the competing pathways of cyclization (intramolecular) and polymerization (intermolecular).
Thermodynamic vs. Kinetic Control[2]
  • Thermodynamic Favorability: The formation of a six-membered

    
    -lactone ring is thermodynamically favored due to low ring strain.[1] However, at high concentrations, the probability of intermolecular collision increases, leading to oligomers (polyesters).[2]
    
  • The "Controlled" Approach: To maximize yield and purity, "control" refers to:

    • Concentration Control: Maintaining pseudo-high dilution to favor intramolecular reaction.

    • Water Removal: Shifting the equilibrium to the right (Le Chatelier’s principle).

    • Stereochemical Control: Using biocatalysts to selectively cyclize one enantiomer from a racemic starting material.[1]

Reaction Mechanism

The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the hydroxyl group at C5.

LactonizationMechanism Substrate 5-Hydroxyundecanoic Acid (Open Chain) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H+, k1 (Intra) Oligomer Oligomers (Side Product) Substrate->Oligomer k2 (Inter) [High Conc.] Transition Water Elimination (Transition State) Intermediate->Transition - H+ Product δ-Undecalactone (Cyclic Ester) Transition->Product - H2O Product->Substrate + H2O (Hydrolysis)

Figure 1: Mechanistic pathway of acid-catalyzed lactonization showing the competition between cyclization and oligomerization.

Experimental Protocols

Method A: Acid-Catalyzed Thermodynamic Cyclization (Chemical)

Objective: High-yield synthesis of racemic


-undecalactone.[1]
Principle:  Azeotropic removal of water using Toluene/pTSA shifts the equilibrium toward the lactone.
Materials
  • Substrate: 5-Hydroxyundecanoic acid (crude or purified).

  • Solvent: Toluene (anhydrous grade).[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA), 1-2 mol%.[1][2]

  • Equipment: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Protocol Steps
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add 5-hydroxyundecanoic acid (10.0 g, ~49 mmol) and Toluene (250 mL).

    • Note: The concentration is set to ~0.2 M. Higher dilution (0.05 - 0.1 M) is recommended if oligomer formation is observed.

  • Catalyst Addition: Add pTSA (0.19 g, 1.0 mmol).

  • Reflux: Heat the mixture to reflux (bath temp ~120°C). Toluene/Water azeotrope will begin to collect in the trap.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or GC-FID.[1] The starting hydroxy acid is polar; the lactone is less polar.

    • Endpoint: Typically 3-5 hours.[1] Stop when water evolution ceases.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Wash with sat.[1][3] NaHCO₃ (2 x 50 mL) to neutralize catalyst and remove unreacted acid.

    • Wash with Brine (1 x 50 mL).[1]

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.[2]

  • Purification: Distillation under reduced pressure (bp ~152-155°C at 10 mmHg) or flash chromatography.

Troubleshooting:

Observation Root Cause Corrective Action
Low Yield / Polymer Formation Concentration too high Dilute reaction to <0.1 M.
Incomplete Conversion Water not removed efficiently Ensure Dean-Stark is functioning; add molecular sieves to the trap.[1][2]

| Dark Coloration | Oxidation / Harsh Acid | Degas solvent with N₂; switch to milder acid (e.g., Camphorsulfonic acid). |

Method B: Lipase-Mediated Enantioselective Lactonization (Enzymatic)

Objective: Synthesis of chiral (R)- or (S)-


-undecalactone.[1]
Principle:  Lipases (e.g., CAL-B) catalyze lactonization in non-aqueous media.[1][2] The enzyme's chiral pocket prefers one enantiomer of the hydroxy acid, effecting a kinetic resolution.
Materials
  • Substrate: Racemic 5-hydroxyundecanoic acid.[1]

  • Enzyme: Candida antarctica Lipase B immobilized on acrylic resin (e.g., Novozym 435).

  • Solvent: Isooctane or tert-Butyl methyl ether (MTBE) (Dry).[1]

  • Additives: Molecular Sieves (4Å) to scavenge water.

Protocol Steps
  • Preparation: In a 100 mL flask, dissolve racemic 5-hydroxyundecanoic acid (1.0 g) in dry Isooctane (50 mL).

  • Enzyme Loading: Add Novozym 435 (50% w/w relative to substrate, 0.5 g).

  • Water Scavenging: Add activated 4Å Molecular Sieves (1.0 g).

  • Incubation: Shake the mixture at 40-50°C at 200 rpm.

  • Sampling: Aliquot 50 µL every 2 hours for Chiral GC analysis.

    • Mechanism:[1][2][4][5][6][7][8][9] The enzyme will preferentially cyclize one enantiomer (typically the R-isomer for CAL-B in this substrate class), leaving the S-hydroxy acid unreacted.[1][2]

  • Termination: Stop reaction when conversion reaches 50% (theoretical maximum for resolution).

  • Separation: Filter off the enzyme and sieves.

  • Purification:

    • Wash the filtrate with weak base (NaHCO₃). The Lactone remains in the organic phase. The Unreacted Acid moves to the aqueous phase.

    • Acidify the aqueous phase and extract to recover the enantiopure starting material.

EnzymaticWorkflow Start Racemic 5-Hydroxy Acid + CAL-B + Mol. Sieves Reaction Incubation (40°C, Isooctane) Start->Reaction Check Conversion = 50%? Reaction->Check Check->Reaction No Filter Filter Enzyme Check->Filter Yes Partition Partition (Org/Aq Base) Filter->Partition OrgPhase Organic Phase: (R)-δ-Undecalactone (>95% ee) Partition->OrgPhase AqPhase Aqueous Phase: (S)-5-Hydroxy Acid Salt Partition->AqPhase

Figure 2: Workflow for the enzymatic kinetic resolution of 5-hydroxyundecanoic acid.

Analytical Validation

To validate the "controlled" nature of your synthesis, the following analytical parameters must be met:

ParameterMethodAcceptance Criteria
Chemical Purity GC-MS / GC-FID> 98.0% (Area %)
Structure ID ¹H-NMR (CDCl₃)

4.2-4.4 (m, 1H, H-5),

2.4-2.6 (m, 2H, H-2)
Water Content Karl Fischer< 0.1% (Critical for stability)
Enantiomeric Excess Chiral GC (Cyclodex-B col)> 95% ee (For Method B)

Key NMR Diagnostic: The shift of the methine proton at C5 is diagnostic. In the open acid, it appears upfield (~3.6 ppm); upon cyclization to the lactone, it shifts downfield to ~4.2-4.4 ppm due to the acylation.[2]

References

  • Preparation of Lactones: Organic Syntheses, Coll. Vol. 7, p.164 (1990).[2] Link (General lactonization protocols).[1]

  • Enzymatic Kinetic Resolution: Molecules, 2016, 21(11), 1593; "Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones".[1][2] Link (Demonstrates lipase-mediated resolution logic).[1]

  • Synthesis of delta-Decalactone (Homologue): Asian Journal of Chemistry, Vol. 25, No. 8 (2013). Link (Protocol for the C10 homologue, directly applicable to C11).

  • Lipase Catalysis in Organic Solvents: Journal of Biological Chemistry, "Lipase-catalyzed synthesis of lactones". Link (Foundational text on non-aqueous enzymology).[1]

  • Safety Data (Delta-Undecalactone): PubChem CID 61204.[1] Link.[1]

Sources

Method

Application Note: 5-Hydroxyundecanoic Acid as a Chiral Building Block

Executive Summary & Strategic Value 5-Hydroxyundecanoic acid (5-HUA) represents a pivotal chiral synthon in the synthesis of bioactive natural products, pheromones, and biodegradable polymers. While often encountered in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

5-Hydroxyundecanoic acid (5-HUA) represents a pivotal chiral synthon in the synthesis of bioactive natural products, pheromones, and biodegradable polymers. While often encountered in its cyclized form,


-undecalactone  (a commercially significant flavor compound), the open-chain hydroxy acid offers distinct utility in asymmetric synthesis.

The Core Challenge: The free acid is thermodynamically unstable, undergoing spontaneous cyclodehydration to form the


-lactone under acidic or neutral conditions. Therefore, successful utilization requires mastering the equilibrium between the latent lactone form  and the reactive open-chain hydroxy acid .

This guide provides a validated workflow for accessing enantiopure 5-HUA and trapping it for downstream applications, specifically focusing on Lipase-Catalyzed Kinetic Resolution (LCKR) and Ring-Opening Derivatization .

Chemical Identity & Properties

PropertyData
IUPAC Name 5-Hydroxyundecanoic acid
CAS Number 62472-85-9 (Racemic acid) / 710-04-3 (

-Undecalactone)
Molecular Formula

Molecular Weight 202.29 g/mol
Chiral Center C-5
Stability Spontaneous lactonization at pH < 7.0

Workflow Visualization: Access & Utilization

The following diagram illustrates the strategic workflow from racemic material to enantiopure building blocks.

G Racemic Racemic Delta-Undecalactone Hydrolysis Base Hydrolysis (NaOH/MeOH) Racemic->Hydrolysis Ring Opening OpenChain rac-5-Hydroxy Undecanoate (Salt) Hydrolysis->OpenChain EnzRes Enzymatic Kinetic Resolution (Lipase) OpenChain->EnzRes Esterification/Transesterification R_Lactone (R)-Delta-Undecalactone (High ee) EnzRes->R_Lactone Slow Reacting Enantiomer S_Ester (S)-Acyl-5-Hydroxy Undecanoate EnzRes->S_Ester Fast Reacting Enantiomer Polymer Polyhydroxyalkanoates (PHAs) R_Lactone->Polymer ROP Pharma Chiral API Intermediates R_Lactone->Pharma Ring Opening & Protection

Figure 1: Strategic workflow for the resolution and application of chiral 5-hydroxyundecanoic acid derivatives.

Protocol A: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate (R)-


-undecalactone with >98% ee from racemic material.
Mechanism:  Lipases preferentially acylate the (S)-enantiomer of the open-chain hydroxy ester (or hydrolyze the (S)-lactone), leaving the (R)-enantiomer untouched.
Materials
  • Substrate: Racemic

    
    -undecalactone (Commercial grade).
    
  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

  • Acyl Donor: Vinyl acetate (irreversible donor).

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous).

Step-by-Step Methodology
  • Ring Opening (Pre-equilibrium):

    • Dissolve racemic

      
      -undecalactone (10 mmol, 1.84 g) in MeOH (20 mL).
      
    • Add NaOH (1.1 eq) and stir at room temperature for 2 hours to form sodium 5-hydroxyundecanoate.

    • Note: Do not acidify. Acidification reforms the lactone.

    • Evaporate MeOH and re-dissolve the salt in minimal water, then carefully extract into MTBE by adding dilute HCl immediately followed by excess vinyl acetate to trap the open chain form, although direct resolution of the lactone is often preferred for simplicity.

    • Alternative (Direct Lactone Resolution): Use the lactone directly with a nucleophile (alcohol) for ring-opening alcoholysis.

    Refined Direct Protocol (Preferred for Stability):

    • Dissolve racemic

      
      -undecalactone (1.84 g) in Toluene (20 mL).
      
    • Add Novozym 435 (200 mg, >10,000 PLU/g).

    • Add Benzyl alcohol (0.6 eq) as the nucleophile.

    • Incubate at 45°C with orbital shaking (200 rpm).

  • Monitoring:

    • Monitor reaction via GC-FID using a chiral column (e.g., Cyclodex-B).

    • Stop Point: The reaction stops when the (S)-lactone is converted to benzyl (S)-5-hydroxyundecanoate. The (R)-lactone remains unreacted.

    • Target conversion: ~50-55% to ensure high ee of the remaining substrate.

  • Work-up & Purification:

    • Filter off the enzyme beads (can be recycled).

    • Concentrate the filtrate.

    • Separation: Perform Flash Column Chromatography (Silica Gel).

      • Eluent A (Hexane/EtOAc 9:1): Elutes (R)-

        
        -undecalactone.
        
      • Eluent B (Hexane/EtOAc 1:1): Elutes benzyl (S)-5-hydroxyundecanoate.

  • Validation:

    • Analyze the isolated (R)-lactone.[1]

    • Criteria: ee > 98%, Yield > 40% (theoretical max 50%).

Protocol B: Utilization as a Linear Building Block

Objective: Convert the chiral lactone into a protected linear 5-hydroxy acid derivative for total synthesis (preventing re-cyclization).

Rationale

To use 5-HUA in fragment coupling (e.g., for pheromones or macrolides), the C5-hydroxyl must be protected before the C1-carboxyl is activated.

Step-by-Step Methodology
  • Saponification:

    • Take (R)-

      
      -undecalactone (1.0 g, 5.4 mmol) in THF:H2O (4:1, 20 mL).
      
    • Add LiOH (2.0 eq). Stir at 0°C

      
       RT for 4 hours.
      
    • Checkpoint: TLC should show disappearance of the lactone spot.

  • O-Protection (The Critical Step):

    • Evaporate THF. The residue is Lithium (R)-5-hydroxyundecanoate.

    • Dissolve in dry DMF (15 mL).

    • Add Imidazole (3.0 eq) and TBDMS-Cl (tert-butyldimethylsilyl chloride) (2.5 eq).

    • Stir for 12 hours. This silylates both the C5-OH and the C1-COO-.

  • Selective Deprotection:

    • Add

      
       (mild base) in MeOH/Water to selectively hydrolyze the silyl ester at C1, leaving the silyl ether at C5 intact.
      
    • Result:(R)-5-((tert-butyldimethylsilyl)oxy)undecanoic acid .

  • Isolation:

    • Acidify carefully to pH 4 with citric acid (avoid strong mineral acids to prevent silyl cleavage).

    • Extract with Ethyl Acetate.[1]

    • Yield: ~90% viscous oil. Stable for storage.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low ee in Resolution Reaction ran too long (Conversion > 55%).Stop reaction earlier (at 45-50% conversion). Calculate E-value.
Spontaneous Cyclization Acidic work-up of the hydroxy acid.Maintain pH > 8 during handling of the open chain, or protect OH immediately.
Enzyme Inactivity Water content in solvent.Use molecular sieves to dry Toluene/MTBE. Lipases need trace water, but too much promotes hydrolysis over transesterification.

References

  • Enzymatic Resolution Mechanisms

    • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron.[1] Link

  • Lactone Synthesis & Properties

    • Feron, G., et al. (1996). Microbial production of lactones and lactams. Trends in Food Science & Technology. Link

  • Polyhydroxyalkanoates (PHA)

    • Sudesh, K., et al. (2000). Synthesis, structure and properties of polyhydroxyalkanoates: biological polyesters. Progress in Polymer Science. Link

  • Baeyer-Villiger Oxidation (Chemical Access)

    • Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry. Link

Disclaimer: This Application Note is for research purposes only. All chemical handling must comply with local safety regulations (OSHA/REACH).

Sources

Application

biotransformation protocols using Pseudomonas species

Application Note: Industrial Biotransformation Protocols Using Pseudomonas putida KT2440 Abstract This guide details the operational protocols for utilizing Pseudomonas putida KT2440 as a whole-cell biocatalyst for the s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Industrial Biotransformation Protocols Using Pseudomonas putida KT2440

Abstract

This guide details the operational protocols for utilizing Pseudomonas putida KT2440 as a whole-cell biocatalyst for the synthesis of chiral pharmaceutical intermediates and the degradation of xenobiotics. Unlike E. coli, P. putida possesses a unique "solvent-tolerant" phenotype and a robust redox metabolism, making it the superior chassis for oxidation reactions requiring cofactor regeneration (NADH/NADPH) and for biphasic reaction systems involving toxic substrates.

Chassis Selection & Engineering Logic

Why Pseudomonas putida KT2440? While E. coli is the standard for protein expression, P. putida KT2440 is the industry standard for chemical production.

  • Safety: Certified HV1/GRAS (Generally Recognized As Safe), unlike the opportunistic pathogen P. aeruginosa.

  • Redox Balance: The ED (Entner-Doudoroff) pathway in Pseudomonas generates NADPH directly, supporting high-demand monooxygenase reactions (e.g., Cytochrome P450s) better than the EMP pathway in E. coli.

  • Solvent Efflux: Native RND (Resistance-Nodulation-Division) efflux pumps allow survival in the presence of toxic organic solvents, enabling two-phase biotransformations.

Genetic Requirement: For oxidative biotransformations, we utilize the alk regulatory system or constitutive promoters (e.g.,


 without lacI repression) to drive enzyme expression.
  • Critical Check: Ensure your strain is flagella-deficient (e.g.,

    
    ) if biofilm formation on reactor probes becomes a process bottleneck.
    

Mechanism of Solvent Tolerance (Visualization)

The following diagram illustrates the active transport mechanism that allows P. putida to survive in biphasic media (organic/aqueous). The TtgABC efflux pump actively extrudes toxic solvents from the periplasm to the extracellular space, powered by the proton motive force.[1]

SolventTolerance cluster_extracellular Extracellular Space (Organic Phase) cluster_cell P. putida Cell Envelope cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Solvent Toxic Solvent (LogP < 4) TtgA TtgA (OM Channel) Solvent->TtgA Passive Diffusion OM Outer Membrane TtgB TtgB (Linker) TtgC TtgC (RND Pump) TtgB->TtgC TtgB->TtgA Active Efflux (Proton Motive Force) IM Inner Membrane TargetEnzyme Biocatalyst (e.g., P450) TargetEnzyme->Solvent Biotransformation NADH NADH/NADPH Regeneration NADH->TargetEnzyme Cofactor Supply TtgC->TtgB Active Efflux (Proton Motive Force) TtgA->Solvent Active Efflux (Proton Motive Force) TtgA->TtgB

Caption: Schematic of the RND efflux pump system (TtgABC) in P. putida, enabling survival in high-solvent environments.

Protocol A: Preparation of Resting Cells (High-Activity Biocatalyst)

Purpose: To generate high-density biomass with induced enzyme activity, separated from growth metabolites that might interfere with downstream purification.

Reagents:

  • Growth Medium: M9 Minimal Medium + 0.5% (w/v) Glucose + Antibiotics.

  • Inducer: IPTG (if using

    
    ) or Dicyclopropyl ketone (DCPK) (if using 
    
    
    
    system).
  • Resuspension Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

Procedure:

  • Inoculation: Inoculate 50 mL M9 preculture (from glycerol stock) in a 250 mL baffled flask. Incubate at 30°C, 200 rpm overnight.

  • Scale-up: Transfer preculture into 1 L M9 medium in a 5 L flask (or bioreactor). Target initial

    
    .
    
  • Induction: Grow to mid-log phase (

    
    ). Add inducer (e.g., 1 mM IPTG).[2]
    
    • Expert Insight:P. putida often requires lower induction temperatures than E. coli to prevent inclusion bodies. Reduce temp to 25°C post-induction.

  • Harvest: Centrifuge at 4,000 x g for 15 mins at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in 0.5 volumes of cold Resuspension Buffer. Centrifuge again.

  • Final Formulation: Resuspend cells to a final

    
     of 20–50 (approx. 10–25 g wet cell weight/L) in KPi buffer containing 1% (w/v) glucose.
    
    • Critical Step: Glucose is mandatory here not for growth, but to recycle NADH/NADPH via the ED pathway during the biotransformation.

Protocol B: Biphasic Biotransformation (Toxic Substrates)

Purpose: For substrates with low water solubility or high cellular toxicity (LogP < 3). The organic phase acts as a reservoir for the substrate and a "sink" for the product, protecting the cells.

System Design:

  • Aqueous Phase: Resting cells in KPi buffer + Glucose.

  • Organic Phase: Bis(2-ethylhexyl)phthalate (BEHP) or Dioctyl phthalate (non-toxic, non-volatile carrier).

  • Ratio: Typically 80% Aqueous : 20% Organic (v/v).

Procedure:

  • Preparation: In a chemically resistant glass reactor (e.g., 100 mL screw-cap bottle), add 20 mL of the Resting Cell Suspension (from Protocol A).

  • Second Phase Addition: Dissolve the hydrophobic substrate (e.g., styrene, limonene) in 5 mL of the organic carrier solvent.

    • Concentration: Aim for 50–100 mM substrate in the organic phase.

  • Reaction Start: Gently layer the organic phase over the aqueous phase.

  • Agitation: Incubate at 30°C with vigorous shaking (250 rpm).

    • Process Note: You must create a temporary emulsion to maximize the interfacial area for mass transfer.

  • Monitoring: Sample 200 µL every 2 hours. Centrifuge at 13,000 rpm for 1 min to separate phases. Analyze the Organic Phase via GC-MS or HPLC.

Data Analysis Table:

ParameterFormulaTarget Value
Conversion (%)

> 95%
Enantiomeric Excess (ee%)

> 99% (Chiral drugs)
Partition Coefficient (P)

> 10 (favors recovery)

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Rapid drop in activity Substrate toxicity (membrane damage).Increase the volume fraction of the organic phase (to 50:50) to lower aqueous concentration.
Low conversion rate Cofactor depletion (NAD(P)H).Feed glucose continuously (fed-batch) rather than a single bolus.
Emulsion won't break Cell lysis releasing DNA/proteins.Add trace DNAse I to the reaction. Reduce agitation speed slightly.
Plasmid instability Metabolic burden.Switch to antibiotic-free selection systems (e.g., auxotrophic complementation) or integrate gene into chromosome (Tn5/Tn7).

References

  • Nelson, K. E., et al. (2002).[3] Complete genome sequence and comparative analysis of the metabolically versatile Pseudomonas putida KT2440.[4] Environmental Microbiology. [Link]

  • Ramos, J. L., et al. (2002). Mechanisms of solvent tolerance in Gram-negative bacteria. Annual Review of Microbiology. [Link]

  • Schmid, A., et al. (1998). Industrial biocatalysis today and tomorrow. Nature. [Link]

  • Blank, L. M., et al. (2008).[5] Metabolic network analysis of the solvent-tolerant Pseudomonas putida DOT-T1E. Applied and Environmental Microbiology. [Link]

  • Nikel, P. I., & de Lorenzo, V. (2018). Pseudomonas putida as a functional chassis for industrial biocatalysis: From native biochemistry to trans-metabolism.[6] Metabolic Engineering. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydroxy Fatty Acid (HFA) Stability &amp; Optimization

The following guide serves as a specialized technical support center for researchers working with Hydroxy Fatty Acids (HFAs). It is designed to move beyond generic advice, offering mechanistic insights and self-validatin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support center for researchers working with Hydroxy Fatty Acids (HFAs). It is designed to move beyond generic advice, offering mechanistic insights and self-validating protocols for stabilizing these sensitive lipid mediators.

Status: Operational | Tier: Advanced Research Support | Topic: pH Optimization

Welcome to the HFA Stability Hub

Objective: To prevent sample loss and artifact formation (lactonization, dehydration, estolides) during the extraction, storage, and analysis of hydroxy fatty acids.

Core Principle: HFA stability is a function of regiochemistry (position of the -OH group) and proton availability (pH). There is no single "perfect" pH; rather, there are transient operational windows for extraction and static windows for storage.

Module 1: The Mechanics of Degradation (Why pH Matters)

Q: Why are my HFA recovery rates dropping despite using standard lipid extraction protocols? A: You are likely triggering acid-catalyzed rearrangement. Standard lipid extractions often use strong acids to protonate fatty acids. While effective for simple lipids, this destroys specific HFAs depending on the hydroxyl position.

The Regiochemistry Rule:

  • 
    -Hydroxy (3-OH):  Extremely sensitive to acid. Undergoes dehydration  to form 
    
    
    
    -unsaturated fatty acids (conjugation).
  • 
    -Hydroxy (4-OH) & 
    
    
    
    -Hydroxy (5-OH):
    Thermodynamically primed for lactonization . In acidic pH (pH < 4), they cyclize rapidly to form stable lactones, which are "invisible" in standard free fatty acid assays.
  • Mid-chain (e.g., 12-HETE, 10-HSA): Prone to estolide formation (intermolecular esterification) at low pH and high concentration.

Visualizing the Threat Landscape

The following diagram maps the fate of HFAs based on structure and pH conditions.

HFA_Stability_Pathways Input Hydroxy Fatty Acid (Precursor) Beta Beta-Hydroxy (3-OH) Input->Beta GammaDelta Gamma/Delta-Hydroxy (4-OH / 5-OH) Input->GammaDelta MidChain Mid-Chain Hydroxy (e.g., 12-HETE) Input->MidChain Acid Acidic pH (< 4.0) + Heat/Time Beta->Acid Neutral Neutral pH (6.5 - 7.5) Cryogenic Storage Beta->Neutral GammaDelta->Acid GammaDelta->Neutral MidChain->Acid MidChain->Neutral Dehydration Artifact: Dehydration (Alpha-Beta Unsaturated) Acid->Dehydration Elimination Lactone Artifact: Lactone (Cyclic Ester) Acid->Lactone Cyclization Estolide Artifact: Estolide (Oligomer) Acid->Estolide Self-Esterification Stable STABLE ANALYTE (High Recovery) Neutral->Stable Preservation

Figure 1: Mechanistic degradation pathways of Hydroxy Fatty Acids triggered by acidic conditions.

Module 2: Optimized Extraction Protocols

Q: I need to acidify my sample to extract the free fatty acids. How do I do this without degrading them? A: Use the "Flash-Acidification" technique. The goal is to protonate the carboxyl group (





) just long enough to partition into the organic phase, then immediately neutralize or remove the acid.
Protocol: The "Cold-Flash" Extraction

Target Audience: LC-MS/GC-MS Analysis of free HFAs.

StepActionTechnical Rationale
1. Preparation Chill all solvents (Ethyl Acetate, Isopropanol) to -20°C.Low temperature kinetically slows lactonization and dehydration rates significantly [1].
2. Acidification Add Acetic Acid (1M) or Formic Acid to sample to reach pH 3.5 - 4.0 . DO NOT use HCl or H₂SO₄.Strong mineral acids catalyze dehydration instantly. Weak organic acids provide sufficient protonation with lower catalytic activity [2].
3. Partition Immediately add organic solvent (e.g., Ethyl Acetate) and vortex for 30s.Minimizes the "residence time" of the HFA in the acidic aqueous phase.
4. Separation Centrifuge at 4°C. Transfer organic top layer to a fresh glass tube.Glass is preferred over plastic to prevent plasticizer leaching and adsorption.
5. Neutralization CRITICAL: Add a micro-drop of 0.1% Ammonium Hydroxide or wash with pH 7.0 water if storing. If drying immediately, proceed to step 6.Restores neutral state to prevent estolide formation during concentration.
6. Concentration Evaporate solvent under Nitrogen stream (N₂) at ambient temperature. NO HEAT. Heat + Acid trace = Estolides. Nitrogen prevents oxidative degradation.
Module 3: Storage & Preservation

Q: Can I store my HFAs in the extraction solvent? A: Only if the conditions are strictly controlled.

The "Golden Rules" of HFA Storage:

  • Avoid Protic Acidic Solvents: Never store HFAs in methanol/water mixtures containing formic acid for >24 hours. The acid will drive slow esterification (methyl esters) or lactonization.

  • The Matrix Matters:

    • Best: Ethanol (Absolute) or Methanol (Neutral) at -80°C under Argon/Nitrogen.

    • Acceptable: Dry film at -80°C (if completely anhydrous).

    • Risk:[1][2] Aqueous buffers (hydrolysis risk if esterified, oxidation risk if high pH).

  • pH Guardrails: Maintain an effective pH of 6.5 – 7.5 for long-term storage.

Troubleshooting Table: Storage Artifacts

ObservationDiagnosisRoot CauseCorrective Action
Split Peaks (LC-MS) IsomerizationpH > 9.0 (Base-catalyzed isomerization)Ensure storage buffer is < pH 8.0.
Loss of Mass Signal (-18 Da) DehydrationpH < 3.0 + HeatSwitch to "Cold-Flash" extraction; avoid HCl.
Dimer Peaks (2M-H) EstolidesHigh Concentration + Acidic pHStore dilute (<100 µM); neutralize before drying.
Module 4: Analytical Considerations (LC-MS)

Q: Mobile phases for LC-MS are usually acidic (0.1% Formic Acid). Will this destroy my sample during the run? A: Generally, no , because the residence time on the column is short (minutes). However, on-column degradation can occur for highly labile species like 3-hydroxy fatty acids.

Optimization Strategy:

  • Switch Modifiers: If you observe tailing or degradation, switch from Formic Acid (pH ~2.7) to Ammonium Acetate (10mM, pH 5-6) . This provides negative mode ionization buffering without the harsh acidity [3].

  • Column Temperature: Keep column oven < 40°C. High column temps promote on-column dehydration.

Workflow: The "Safe-Passage" Analytical Path

Analytical_Workflow Sample Reconstituted Sample (in MeOH/EtOH) Injector Autosampler (Keep at 4°C) Sample->Injector MobilePhase Mobile Phase Selection Injector->MobilePhase Column LC Column (C18, <40°C) MS Mass Spectrometer (ESI-) Column->MS AcidicMP 0.1% Formic Acid (Standard Sensitivity) MobilePhase->AcidicMP Stable HFAs (12-HETE) BufferedMP 10mM NH4 Acetate (pH 5.5) (Max Stability) MobilePhase->BufferedMP Labile HFAs (3-OH, 5-OH) AcidicMP->Column BufferedMP->Column

Figure 2: Decision tree for LC-MS mobile phase selection to balance sensitivity and stability.

References
  • Mechanism of Lactonization: Wan, Z., et al. (2023). "Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids." Journal of Agricultural and Food Chemistry. (Context: Acid-catalyzed cyclization of hydroxy fatty acids).

  • Estolide Formation: Cermak, S. C., & Isbell, T. A. (2004).[3] "Synthesis and physical properties of estolides from lesquerella and castor fatty acids." Industrial Crops and Products. (Context: Oligomerization of HFAs under acidic conditions).

  • LC-MS Optimization: Kita, Y., et al. (2005). "Quantitative analysis of hydroxy fatty acids by LC-MS." Journal of Lipid Research. (Context: Use of ammonium acetate for sensitive lipid analysis).

  • HETE Stability: Powell, W. S. (1982). "Rapid extraction of oxygenated metabolites of arachidonic acid from biological samples using octadecylsilyl silica." Prostaglandins. (Context: pH effects on extraction efficiency and stability).

Sources

Optimization

Technical Support Center: Resolution of 5-Hydroxyundecanoic Acid (5-HUA)

The following guide is designed as a Technical Support Center resource. It assumes the persona of a Senior Application Scientist addressing a peer.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a Technical Support Center resource. It assumes the persona of a Senior Application Scientist addressing a peer. It prioritizes experimental logic, troubleshooting, and self-validating workflows over generic textbook definitions.

Ticket ID: HUA-RES-05 | Status: Open | Topic: Enantiomeric Resolution & Stability

Executive Summary

Resolving 5-hydroxyundecanoic acid presents a unique "Trojan Horse" challenge in process chemistry: spontaneous lactonization .

Because the hydroxyl group is at the


-position (C5), this molecule exists in a pH-dependent equilibrium with 

-undecalactone. Direct resolution of the free acid is often futile due to low solubility in non-polar solvents required for lipases and the interference of the carboxylic acid moiety with chiral stationary phases.

Our recommended workflow:

  • Lock the carboxylic acid as a methyl ester.

  • Resolve via Lipase-catalyzed Kinetic Resolution (KR).

  • Hydrolyze under controlled conditions to recover the chiral acid (or cyclize to the lactone if desired).

Module 1: The Diagnostic Phase (Read Before Experimenting)

Q: Why is my enantiomeric excess (


) fluctuating during workup? 
A:  You are likely fighting the Lactone Equilibrium .
In acidic or even neutral media, 5-HUA spontaneously cyclizes to 

-undecalactone. If you resolve the acid and then acidify to extract it, you generate the lactone, potentially altering the apparent purity if the cyclization is not stereospecific (though it usually retains configuration, the workup complicates analysis).

The Fix: Perform the resolution on Methyl 5-hydroxyundecanoate . The methyl ester prevents cyclization, improves solubility in organic media (essential for high enzyme activity), and allows for standard Gas Chromatography (GC) monitoring.

Visualizing the Strategy:

G RacemicAcid Racemic 5-HUA (Unstable/Cyclizes) Lactone delta-Undecalactone (Cyclic Form) RacemicAcid->Lactone pH < 7 Spontaneous MethylEster Methyl 5-hydroxyundecanoate (STABLE SUBSTRATE) RacemicAcid->MethylEster MeOH / H2SO4 (Chemical Lock) EnzymeStep Lipase KR (CAL-B + Vinyl Acetate) MethylEster->EnzymeStep Kinetic Resolution R_Acetate (R)-Acetate Ester (Converted) EnzymeStep->R_Acetate Fast Reaction S_Alcohol (S)-Alcohol Ester (Unreacted) EnzymeStep->S_Alcohol Slow Reaction

Figure 1: Strategic workflow converting the unstable acid to a stable ester substrate to prevent lactonization interference during resolution.

Module 2: Biocatalytic Protocol (The "Gold Standard")

Q: Which enzyme and acyl donor should I use for the methyl ester? A: The industry standard for secondary alcohols in this chain length (


) is Candida antarctica Lipase B (CAL-B) , commercially known as Novozym 435.

Protocol: Kinetic Resolution via Transesterification

ParameterSpecificationRationale
Enzyme Novozym 435 (Immobilized CAL-B)High stereoselectivity (

) for secondary alcohols; robust in organic solvents.
Substrate Methyl 5-hydroxyundecanoate"Locked" form to prevent lactonization.
Acyl Donor Vinyl Acetate (0.6 - 1.0 eq)Irreversible reaction. The byproduct (vinyl alcohol) tautomerizes to acetaldehyde, preventing the reverse reaction.
Solvent MTBE or HexaneHydrophobic solvents preserve the essential water layer on the enzyme surface. MTBE often offers better substrate solubility.
Temperature 30°C - 40°CBalance between reaction rate and enzyme stability.
Stop Point ~49-50% ConversionCritical: Do not push to 55%. In kinetic resolution,

increases as conversion rises, but yield drops.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of racemic Methyl 5-hydroxyundecanoate in 50 mL of anhydrous MTBE.

  • Acyl Donor: Add 15 mmol (1.5 eq) of Vinyl Acetate.

  • Initiation: Add 200 mg of Novozym 435 (pre-dried over silica if stored in humid conditions).

  • Incubation: Shake at 200 rpm at 35°C.

  • Monitoring: Sample every hour. Analyze via Chiral GC (see Module 3).

    • Checkpoint: At 40% conversion,

      
       (Acetate) should be >98%.[2] 
      
      
      
      (Alcohol) will be low.
    • Checkpoint: At 50% conversion, stop the reaction.

  • Termination: Filter off the enzyme beads. (Do not use acid to quench).

  • Separation: Separation is easy via flash chromatography. The (R)-Acetate elutes much faster than the (S)-Alcohol (polar).

Module 3: Troubleshooting Chiral Analysis

Q: My HPLC peaks are tailing or overlapping. How do I validate purity? A: Direct analysis of hydroxy-acids on chiral HPLC often fails due to the dimerization of carboxylic acids. You must analyze the Ester or the Lactone .

Recommended Method: Chiral GC (Gas Chromatography) GC is superior to HPLC here because the compounds are volatile and lack strong chromophores for UV detection.

  • Column: Cyclodextrin-based (e.g., Hydrodex-

    
    -3P or CP-Chirasil-Dex CB).
    
  • Conditions: Isothermal at 140°C or a slow ramp (1°C/min).

  • Derivatization: If analyzing the free alcohol, inject directly. If analyzing the acid, derivatize with TMS-diazomethane or

    
     first.
    

Alternative: Chiral HPLC (If GC is unavailable)

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Critical Additive: If analyzing the free acid, you MUST add 0.1% TFA (Trifluoroacetic acid) to suppress ionization. Without TFA, the acid peak will smear.

  • Detection: Refractive Index (RI) or UV at 210 nm (low sensitivity).

Module 4: Post-Resolution Processing (Recovery)

Q: How do I get the acid back without racemizing it? A: This is the most dangerous step. Strong base or heat can cause racemization via an enolate intermediate, or drive lactonization.

Protocol: Mild Hydrolysis

  • For the (S)-Alcohol (Substrate):

    • Dissolve in THF/Water (1:1).

    • Add LiOH (2.0 eq) at 0°C .

    • Monitor hydrolysis by TLC.

    • Workup: Acidify carefully to pH 4 with citric acid (avoid strong HCl) and extract immediately with Ethyl Acetate.

    • Note: If you dry this down, it will lactonize to (S)-

      
      -undecalactone. Store as a salt or in solution if the open chain is required.
      
  • For the (R)-Acetate (Product):

    • Requires two steps: Hydrolysis of the acetate (Lipase can actually do this in reverse if you add water and remove vinyl acetate) followed by hydrolysis of the methyl ester.

    • Chemical Route:[1][3][4][5] K2CO3 in Methanol (Zemplén conditions) removes the acetate without touching the methyl ester. Then use LiOH for the methyl ester.

Self-Validating Checkpoint Table

ObservationDiagnosisCorrective Action
Low Conversion (<10% after 24h) Enzyme inactive or Water content too low.Add 0.1% v/v water to the solvent. Lipases need a "monolayer" of water to function.
Low

of Product
Reverse reaction occurring.Ensure you are using Vinyl Acetate , not Ethyl Acetate. Vinyl acetate makes the reaction irreversible.
Spontaneous Lactonization pH dropped below 7 during workup.Keep pH > 8 to maintain the open chain salt form (5-hydroxyundecanoate).
References
  • Mechanism of Lipase-Catalyzed Kinetic Resolution

    • Anderson, E. M., et al. "Kinetic resolution of secondary alcohols using Candida antarctica lipase B.
    • Provides the foundational mechanism for CAL-B selectivity toward secondary alcohols.
  • Lactone/Hydroxy Acid Equilibrium

    • Endo, A., et al. "Synthesis of optically active delta-lactones via lipase-catalyzed resolution." Tetrahedron: Asymmetry.[1][6]

    • Details the specific cycliz
  • Use of Vinyl Acetate as Irreversible Donor

    • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron.
    • Explains the tautomerization of vinyl alcohol driving the equilibrium.
  • Chiral Analysis of Fatty Acids

    • Application Note: Separation of Hydroxy Acids on Chiralpak AD. Daicel Chiral Technologies.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 5-Hydroxyundecanoic Acid

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules like 5-hydroxyundecanoic acid is paramount. This guide provides an in-depth analysis of the ¹H Nuclear M...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules like 5-hydroxyundecanoic acid is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-hydroxyundecanoic acid, a valuable technique for confirming its molecular structure. We will explore the expected spectral features, compare this method with alternative analytical techniques, and provide a detailed experimental protocol. This guide is designed to be a self-validating system, explaining the reasoning behind experimental choices to ensure technical accuracy and trustworthiness.

The Significance of 5-Hydroxyundecanoic Acid

5-Hydroxyundecanoic acid is a member of the hydroxy fatty acid family, which plays various roles in biological systems and has potential applications in the development of pharmaceuticals and biodegradable polymers. Its structure, featuring a hydroxyl group at the C-5 position and a terminal carboxylic acid, gives it unique chemical properties. Accurate and efficient characterization of this molecule is crucial for its application in research and development.

Unraveling the Structure: ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of hydrogen atoms (protons), we can deduce the connectivity of atoms and the overall architecture of the molecule.

Predicted ¹H NMR Spectrum of 5-Hydroxyundecanoic Acid

The predicted spectrum is based on analysis in a standard deuterated solvent like chloroform-d (CDCl₃), which is widely used for its ability to dissolve a broad range of organic compounds.[2]

Molecular Structure and Proton Labeling

To facilitate the spectral analysis, the protons in the 5-hydroxyundecanoic acid molecule are labeled as follows:

Caption: Molecular structure of 5-hydroxyundecanoic acid with proton labeling for ¹H NMR analysis.

Detailed Spectral Analysis

The following table summarizes the predicted chemical shifts, multiplicities, and integrations for each proton in 5-hydroxyundecanoic acid.

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationRationale
a (CH₃)~0.88Triplet3HTerminal methyl group, shielded by the alkyl chain.
b, c, d, e (CH₂)~1.2-1.4Multiplet8HMethylene groups in the alkyl chain, shielded and with complex overlapping signals.
f (CH₂)~1.4-1.6Multiplet2HMethylene group adjacent to the carbon bearing the hydroxyl group, slightly deshielded.
g (CH)~3.6Multiplet1HMethine proton attached to the hydroxyl-bearing carbon, significantly deshielded by the electronegative oxygen atom.[3]
h (OH)Variable (Broad)Singlet1HHydroxyl proton, chemical shift is concentration and solvent dependent and often appears as a broad singlet.
i, j (CH₂)~1.5-1.7Multiplet4HMethylene groups between the hydroxyl and carboxyl groups.
k (CH₂)~2.35Triplet2HMethylene group alpha to the carboxylic acid, deshielded by the carbonyl group.[4]
l (COOH)~10-12 (Broad)Singlet1HCarboxylic acid proton, highly deshielded and often appears as a broad singlet.[4][5]

Key Spectral Features and Interpretation:

  • Downfield Region (δ 10-12 ppm): The broad singlet in this region is a characteristic signature of a carboxylic acid proton.[4][5] Its broadness is due to hydrogen bonding and chemical exchange.

  • Methine Proton (δ ~3.6 ppm): The multiplet around 3.6 ppm is indicative of a proton on a carbon bearing a hydroxyl group.[3] Its multiplicity arises from coupling with the neighboring methylene protons.

  • Alpha-Methylene Protons (δ ~2.35 ppm): The triplet at approximately 2.35 ppm is characteristic of the methylene group adjacent to a carbonyl group in a carboxylic acid.[4]

  • Alkyl Region (δ 0.8-1.7 ppm): The majority of the protons in the long alkyl chain resonate in this upfield region, resulting in a complex and overlapping set of signals. The terminal methyl group typically appears as a distinct triplet around 0.88 ppm.

A Comparative Look: Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H NMR Nuclear spin transitions in a magnetic fieldDetailed molecular structure, proton connectivity, and stereochemistry.Non-destructive, provides rich structural information in a single experiment.Lower sensitivity compared to mass spectrometry, complex spectra can be difficult to interpret fully.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility followed by mass-to-charge ratio detectionMolecular weight and fragmentation pattern.High sensitivity and excellent for separating volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids, can cause thermal degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity followed by mass-to-charge ratio detectionMolecular weight and fragmentation pattern of non-volatile compounds.High sensitivity, suitable for a wide range of compounds without derivatization.[6]Provides less detailed structural information than NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groups (e.g., -OH, -C=O, -COOH).Fast and simple, provides a quick overview of functional groups present.Provides limited information on the overall molecular structure and connectivity.

In practice, a combination of these techniques provides the most robust characterization of 5-hydroxyundecanoic acid. For instance, GC-MS or LC-MS can confirm the molecular weight, while FTIR can quickly verify the presence of the hydroxyl and carboxylic acid functional groups. ¹H NMR then provides the definitive structural arrangement of the atoms.

Experimental Protocol for ¹H NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 5-hydroxyundecanoic acid.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve many organic compounds and its relatively simple residual solvent peak.[2] For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be an alternative.[2]

  • Concentration: Dissolve approximately 5-10 mg of 5-hydroxyundecanoic acid in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

3. Data Acquisition:

  • ¹H Pulse Program: Select a standard one-pulse ¹H acquisition experiment.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans, which is important for accurate integration.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient for good resolution.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CHCl₃ at 7.26 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a compound like 5-hydroxyundecanoic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Solvent Select Deuterated Solvent Dissolve Dissolve Sample Solvent->Dissolve Standard Add Internal Standard Dissolve->Standard Lock Lock & Shim Standard->Lock Acquire Acquire 1D ¹H Spectrum Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Integrate Integrate Peaks Reference->Integrate Assign Assign Chemical Shifts & Multiplicities Integrate->Assign Structure Elucidate Structure Assign->Structure

Caption: A generalized workflow for the ¹H NMR spectral analysis of an organic compound.

Conclusion

The ¹H NMR spectral analysis of 5-hydroxyundecanoic acid provides a wealth of structural information that is indispensable for its characterization. By understanding the predicted chemical shifts, multiplicities, and integration patterns, researchers can confidently verify the identity and purity of this compound. While other analytical techniques offer valuable complementary data, ¹H NMR remains a cornerstone for the unambiguous structural elucidation of organic molecules. This guide provides the foundational knowledge and practical protocols to empower scientists in their research and development endeavors involving 5-hydroxyundecanoic acid and other similar compounds.

References

  • FEMA. (n.d.). 5-HYDROXYUNDECANOIC ACID LACTONE. Flavor and Extract Manufacturers Association. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000563 Undecanoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • PubMed. (2021, November 15). A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard. Retrieved from [Link]

  • Scilit. (n.d.). Determination of the fatty acid profile by 1 H‐NMR spectroscopy. Retrieved from [Link]

  • MDPI. (2020, March 31). NMR Determination of Free Fatty Acids in Vegetable Oils. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxydecanoic acid. Retrieved from [Link]

  • AOCS. (2019, July 23). Hydroxy and Hydroperoxy Fatty Acids. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts and ¹H/¹H correlations of fatty acid protons.... Retrieved from [Link]

  • precisionFDA. (n.d.). HYDROXYUNDECANOIC ACID. Retrieved from [Link]

  • AOCS. (2019, July 23). Quantification by 1H-NMR. Retrieved from [Link]

  • PubMed. (2010, March 1). Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology. Retrieved from [Link]

  • NP-MRD. (2005, November 16). Showing NP-Card for Undecanoic acid (NP0000812). Retrieved from [Link]

  • MDPI. (2024, October 22). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of the detected carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 5. 1 H-NMR stacked spectra of 10-undecenoic acid, 10-undecenoyl azide.... Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). GC-MS analysis of bioactive compounds present in medicinally important Periploca hydaspidis. Retrieved from [Link]

  • Frontiers. (2010, August 6). Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents& Accessories. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). GC–MS and UHPLC–MS-MS Analysis of Organic Contaminants and Hormones in Whale Earwax Using Selective Pressurized Liquid Extraction. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Undecanoic acid (YMDB01800). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0216053). Retrieved from [Link]

  • Phcogj.com. (2019, September 15). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Retrieved from [Link]

  • PubChem. (n.d.). Undecanoic Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ACS Publications. (2000, April 7). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. Retrieved from [Link]

  • PMC. (2016, February 16). Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils. Retrieved from [Link]

  • PubMed. (2010, March 1). Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology. Retrieved from [Link]

  • ARPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 6. 1 H-NMR analyses revealing various degrees of hydration. The 1.... Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative 1 H NMR of octadecyl 10-undecenoate monomer.. Retrieved from [Link]

Sources

Comparative

mass spectrometry fragmentation patterns of 5-hydroxyundecanoic acid

Comparative Mass Spectrometry Strategies for 5-Hydroxyundecanoic Acid: GC-EI-MS vs. LC-ESI-MS/MS Executive Summary The structural elucidation and quantification of 5-hydroxyundecanoic acid presents a unique analytical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Strategies for 5-Hydroxyundecanoic Acid: GC-EI-MS vs. LC-ESI-MS/MS

Executive Summary

The structural elucidation and quantification of 5-hydroxyundecanoic acid presents a unique analytical challenge due to its thermodynamic instability in its open-chain form. This guide provides an objective, data-driven comparison of the two dominant analytical platforms used for its analysis: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). By understanding the causality behind ionization mechanisms and fragmentation pathways, researchers can select the optimal workflow for biomarker discovery, flavor profiling, or lipidomic mapping.

The Chemical Reality: Open-Chain vs. Lactone Equilibrium

Before selecting an analytical platform, one must account for the molecule's intrinsic behavior. 5-Hydroxyundecanoic acid (MW: 202.29) possesses both a carboxylic acid and a hydroxyl group separated by four carbons. Under acidic conditions or elevated temperatures, it undergoes spontaneous intramolecular esterification (dehydration) to form


-undecalactone (6-hexyltetrahydro-2H-pyran-2-one, MW: 184.27)[1].

This equilibrium dictates the analytical approach:

  • GC-MS requires vaporization at high temperatures (typically >250°C), which will forcefully cyclize any underivatized 5-hydroxyundecanoic acid into

    
    -undecalactone[2].
    
  • LC-MS/MS operates at near-ambient temperatures during separation, allowing for the direct analysis of both the native open-chain acid and the lactone form simultaneously.

Fragmentation Pathways & Logical Workflow

To visualize how the chosen platform dictates the observed ions, the following diagram maps the structural divergence of 5-hydroxyundecanoic acid under different mass spectrometry environments.

MS_Fragmentation Compound 5-Hydroxyundecanoic Acid (Open-Chain) Lactone δ-Undecalactone (Cyclized) Compound->Lactone Dehydration GC GC-EI-MS (70 eV) Lactone->GC Vaporization LC LC-ESI-MS/MS (CID) Lactone->LC Elution EI_Frag1 m/z 99.0 (Base Peak) GC->EI_Frag1 α-cleavage EI_Frag2 m/z 71.0 / 43.0 (Alkyl Cleavage) GC->EI_Frag2 Fragmentation ESI_Prec [M+H]+ m/z 185.15 LC->ESI_Prec Protonation ESI_Frag1 m/z 167.14 (- H2O) ESI_Prec->ESI_Frag1 CID ESI_Frag2 m/z 149.13 (- 2H2O) ESI_Frag1->ESI_Frag2 Sequential loss

Fig 1: MS fragmentation pathways of 5-hydroxyundecanoic acid via GC-EI and LC-ESI-CID.

Experimental Methodologies & Self-Validating Protocols

Protocol A: GC-EI-MS (Derivatization Strategy)

To analyze the open-chain form via GC-MS without heat-induced cyclization, strict chemical blocking of the functional groups is mandatory.

Step-by-Step Methodology:

  • Extraction: Extract 100 µL of sample using 300 µL of ethyl acetate. Centrifuge at 14,000 × g for 5 minutes.

  • Drying: Evaporate the organic supernatant to complete dryness under a gentle nitrogen stream at room temperature.

  • Derivatization (Causality): Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes. Why? Silylation replaces the labile hydrogens on both the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. This lowers the boiling point and prevents the spatial proximity required for lactonization in the GC inlet.

  • Analysis: Inject 1 µL (splitless) onto a DB-5MS column. Use a temperature gradient from 100°C to 280°C at 10°C/min. Ionization via EI at 70 eV.

Self-Validating System Check: If your GC-MS chromatogram shows a massive peak with a base ion of m/z 99.0[2], your derivatization failed. The m/z 99.0 ion is the diagnostic


-cleavage product of 

-undecalactone[2]. A successful TMS derivatization will instead yield a heavier molecular ion and characteristic losses of a methyl group (-15 Da) and trimethylsilanol (-90 Da).
Protocol B: LC-ESI-MS/MS (Direct Analysis Strategy)

For high-throughput environments or when preserving the native state of the molecule is critical, LC-MS/MS is superior.

Step-by-Step Methodology:

  • Extraction: Perform a liquid-liquid extraction using a hexane/isopropanol mixture (3:2, v/v) to ensure the recovery of both the polar free acid and the non-polar lactone.

  • Reconstitution: Dry under nitrogen and reconstitute in 100 µL of 10% acetonitrile in water (0.1% formic acid).

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 150 mm, 1.7 µm). Elute using a gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% formic acid.

  • Detection (Causality): Operate the ESI source in positive ion mode for

    
    -undecalactone and negative ion mode for the open-chain acid. Why? The closed lactone ring acts as a weak base, readily accepting a proton to form [M+H]+. Conversely, the open-chain carboxylic acid easily sheds a proton to form a stable [M-H]- carboxylate anion.
    

Fragmentation Mechanism (CID): When the protonated lactone (m/z 185.15) is subjected to Collision-Induced Dissociation (CID), it undergoes a highly predictable sequential dehydration. The primary product ion is m/z 167.14 (loss of H₂O), followed by a secondary product ion at m/z 149.13 (loss of 2H₂O)[2].

Quantitative Data & Performance Comparison

The table below summarizes the objective performance metrics and diagnostic ions for both analytical platforms based on empirical mass spectrometry data[2].

ParameterGC-EI-MS (Lactonized Form)LC-ESI-MS/MS (CID, Positive Mode)
Target Analyte State

-Undecalactone (Forced or Native)

-Undecalactone (Native)
Ionization Energy 70 eV (Hard Ionization)10-30 eV (Soft Ionization + CID)
Precursor / Molecular Ion M⁺ m/z 184.0 (Weak abundance)[M+H]⁺ m/z 185.1537 (High abundance)[2]
Primary Diagnostic Fragment m/z 99.0 (Base peak, 99.99% abundance)[2]m/z 167.1432 (Base peak, 100% abundance)[2]
Secondary Fragments m/z 41.0, 71.0, 43.0[2]m/z 149.1326, 168.1467, 150.1362[2]
Sample Prep Complexity Medium (Requires complete dehydration)Low (Direct injection post-extraction)
Limit of Detection (LOD) High (Low ng/mL range)Ultra-High (Sub-pg/mL range using MRM)

Conclusion & Strategic Recommendations

The choice between GC-MS and LC-MS/MS for analyzing 5-hydroxyundecanoic acid hinges entirely on the objective of the study:

  • Choose GC-EI-MS if you are conducting flavor and fragrance profiling where the volatile

    
    -undecalactone is the primary molecule of interest[1]. The m/z 99 oxonium ion provides an unmistakable, highly reproducible fingerprint for 
    
    
    
    -lactones.
  • Choose LC-ESI-MS/MS if you are conducting quantitative lipidomics or studying metabolic pathways where differentiating between the open-chain 5-hydroxy fatty acid and its cyclized lactone is biologically relevant. The soft ionization preserves the molecular ion, and Multiple Reaction Monitoring (MRM) transitions (e.g., 185.15 → 167.14) offer superior quantitative sensitivity without the artifacts of thermal degradation.

References

  • PubChem. "delta-UNDECALACTONE | C11H20O2 | CID 61204". National Institutes of Health (nih.gov). URL: [Link]

  • NIST Mass Spectrometry Data Center. "2H-Pyran-2-one, 6-hexyltetrahydro-". NIST Chemistry WebBook, SRD 69 (nist.gov). URL: [Link]

Sources

Validation

comparing 5-hydroxyundecanoic acid vs 4-hydroxyundecanoic acid reactivity

Title: Comparative Technical Guide: 4-Hydroxyundecanoic vs. 5-Hydroxyundecanoic Acid Reactivity & Lactonization Profiles Executive Summary This guide provides a technical comparison between 4-hydroxyundecanoic acid and 5...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Technical Guide: 4-Hydroxyundecanoic vs. 5-Hydroxyundecanoic Acid Reactivity & Lactonization Profiles

Executive Summary

This guide provides a technical comparison between 4-hydroxyundecanoic acid and 5-hydroxyundecanoic acid , focusing on their intramolecular cyclization (lactonization) kinetics, thermodynamic stability, and industrial utility.

  • 4-Hydroxyundecanoic Acid: The precursor to

    
    -undecalactone  (Peach Aldehyde). It exhibits rapid cyclization kinetics (5-exo-trig) and high hydrolytic stability. It is the dominant isomer in fragrance and flavor applications.
    
  • 5-Hydroxyundecanoic Acid: The precursor to

    
    -undecalactone . It cyclizes more slowly (6-exo-trig) due to entropic factors but forms a thermodynamically stable 6-membered ring. Its sensory profile shifts toward creamy/coconut notes.[1][2]
    

Structural & Mechanistic Basis

The core differentiator between these two isomers is the position of the hydroxyl group relative to the carboxylic acid, which dictates the size of the resulting lactone ring.

Baldwin’s Rules & Cyclization Kinetics

According to Baldwin's rules for ring closure, both reactions are favored, but they differ significantly in reaction rates due to the entropy of activation (


).
PrecursorTarget LactoneRing SizeBaldwin ClassificationKinetic Favorability
4-Hydroxyundecanoic

-Undecalactone
5-membered5-Exo-Trig High (Fastest)
5-Hydroxyundecanoic

-Undecalactone
6-membered6-Exo-Trig Moderate (Slower)
  • The "Kinetic Advantage" of 4-OH: The formation of a 5-membered ring is kinetically superior to a 6-membered ring. The probability of the hydroxyl group colliding with the carbonyl carbon is higher for the 4-OH isomer due to the shorter chain length, resulting in a less negative entropy of activation.

  • Thermodynamic Stability: While 6-membered rings (cyclohexane-like chairs) generally possess less ring strain than 5-membered rings (envelope),

    
    -lactones are exceptionally stable against hydrolysis compared to 
    
    
    
    -lactones in aqueous media.

Experimental Reactivity Profile

Acid-Catalyzed Lactonization Protocol

This protocol is a self-validating system for converting hydroxy acids to their corresponding lactones. It applies to both isomers, though reaction times will vary.

Reagents:

  • Substrate: 4-hydroxyundecanoic acid or 5-hydroxyundecanoic acid (10 mmol)

  • Solvent: Toluene (50 mL) – Chosen for azeotropic water removal.

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (0.5 mmol, 5 mol%)
    

Methodology:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Dissolve the hydroxy acid in toluene. Add pTSA.

  • Reflux: Heat to reflux (

    
    ). Monitor water collection in the trap.
    
    • Checkpoint: 4-OH acid typically reaches >95% conversion within 1–2 hours .

    • Checkpoint: 5-OH acid may require 3–5 hours for comparable conversion due to slower kinetics.

  • Workup: Cool to RT. Wash with sat.

    
     (2 x 20 mL) to remove catalyst and unreacted acid. Dry organic layer over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. Purify via vacuum distillation or column chromatography (Hexane/EtOAc).

Hydrolytic Stability Assay

To determine the stability of the resulting lactones (drug shelf-life or metabolic stability simulation):

  • Dissolve lactone (10 mM) in a mixture of THF/Water (1:1) at pH 7.4 (PBS buffer) and pH 2.0 (simulated gastric fluid).

  • Incubate at

    
    .
    
  • Monitor ring-opening to the hydroxy acid via HPLC or GC-MS at t=0, 1h, 4h, 24h.

    • Result:

      
      -Undecalactone (from 5-OH) hydrolyzes to the open-chain acid faster than 
      
      
      
      -undecalactone (from 4-OH) under physiological conditions, making the
      
      
      -isomer a more robust scaffold for prodrug design.

Visualization: Mechanistic Pathways

The following diagram illustrates the parallel cyclization pathways and the kinetic distinction.

LactonizationComparison cluster_0 Substrates (Hydroxy Acids) cluster_1 Transition States (Baldwin's Rules) cluster_2 Products (Lactones) Acid4 4-Hydroxyundecanoic Acid (C11 Linear Chain) TS4 5-Exo-Trig TS (Low Entropy Barrier) Acid4->TS4 Fast Kinetics (Acid Cat.) Acid5 5-Hydroxyundecanoic Acid (C11 Linear Chain) TS5 6-Exo-Trig TS (Higher Entropy Barrier) Acid5->TS5 Slower Kinetics (Acid Cat.) Gamma Gamma-Undecalactone (Peach/Fruity) High Hydrolytic Stability TS4->Gamma Cyclization Delta Delta-Undecalactone (Creamy/Coconut) Moderate Hydrolytic Stability TS5->Delta Cyclization Gamma->Delta Isomerization (Rare)

Figure 1: Comparative reaction pathways for the acid-catalyzed cyclization of 4- and 5-hydroxyundecanoic acids.

Data Summary & Comparison

Feature4-Hydroxyundecanoic Acid5-Hydroxyundecanoic Acid
Product

-Undecalactone (CAS 104-67-6)

-Undecalactone (CAS 710-04-3)
Common Name "Aldehyde C-14" (Misnomer)Delta-Undecalactone
Sensory Profile Ripe Peach, Apricot, FruityCreamy, Coconut, Dairy, Waxy
Cyclization Rate Fast (

)
Slow (

)
Hydrolysis Resistance High (Stable in pH 2-8)Moderate (Equilibrium shifts to acid)
Natural Occurrence Peach, Apricot, Passion FruitButterfat, Milk, Coconut
Metabolic Origin

-oxidation intermediate (C4-OH)

-oxidation / Fermentation

References

  • FEMA Flavor Ingredient Library. (2023). 5-Hydroxyundecanoic Acid Lactone (FEMA 3294).[3] Flavor and Extract Manufacturers Association. [Link]

  • Molina, G., et al. (2023).[4] Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids.[5] PMC / NIH. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Baldwin's Rules for Ring Closure.[6][7] Organic Chemistry, Oxford University Press. (Cited via LibreTexts: [Link])

Sources

Comparative

FTIR Characterization of 5-Hydroxyundecanoic Acid: A Technical Comparison Guide

This guide provides a technical comparison and characterization protocol for 5-hydroxyundecanoic acid (5-HUA) using Fourier Transform Infrared (FTIR) spectroscopy. It addresses the specific analytical challenges posed by...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and characterization protocol for 5-hydroxyundecanoic acid (5-HUA) using Fourier Transform Infrared (FTIR) spectroscopy. It addresses the specific analytical challenges posed by its tendency to undergo intramolecular cyclization (lactonization).

Executive Summary

5-Hydroxyundecanoic acid (5-HUA) is a medium-chain fatty acid functionalized with a secondary hydroxyl group at the


-position. It serves as a critical precursor in the synthesis of 

-undecalactone
(a valuable flavor/fragrance compound) and polyhydroxyalkanoates (PHAs).

The Analytical Challenge: Unlike simple fatty acids, 5-HUA is thermodynamically unstable in its open-chain form. Under acidic conditions or heat, it spontaneously cyclizes to form


-undecalactone. Therefore, FTIR characterization is not merely about identification—it is a purity checkpoint  to quantify the ratio of the open-chain acid to the closed-ring lactone.

This guide compares the spectral performance of 5-HUA against its two primary analytical alternatives:

  • Undecanoic Acid: The non-hydroxylated parent standard.

  • 
    -Undecalactone:  The cyclized dehydration product.
    

Spectroscopic Profile & Mechanism

To accurately characterize 5-HUA, one must distinguish between three distinct hydrogen-bonding environments: the carboxylic acid dimer, the secondary alcohol, and the potential lactone ester.

The "Fingerprint" of 5-HUA

The FTIR spectrum of pure 5-HUA is complex due to the superimposition of the carboxylic acid and the hydroxyl group.

  • O-H Stretching (Alcohol vs. Acid): The carboxylic acid O-H forms a broad dimer envelope (

    
    ). The secondary alcohol O-H appears as a distinct, slightly sharper band nested within or on the shoulder of this envelope (
    
    
    
    ).
  • C=O Stretching (Acid vs. Lactone): The open-chain acid carbonyl typically absorbs at

    
    . If lactonization occurs, this band shifts significantly to 
    
    
    
    (characteristic of a 6-membered
    
    
    -lactone ring).
Comparative Spectral Data

The following table contrasts the diagnostic peaks of 5-HUA with its alternatives.

Functional Group Mode5-Hydroxyundecanoic Acid (Target)Undecanoic Acid (Control)

-Undecalactone
(Impurity/Product)
O-H Stretch (Alcohol) 3450–3350 cm⁻¹ (Broad, H-bonded)AbsentAbsent
O-H Stretch (Acid) 3300–2500 cm⁻¹ (Very Broad, Dimer)3300–2500 cm⁻¹Absent
C=O[1] Stretch 1715–1705 cm⁻¹ (Carboxylic Acid)1715–1705 cm⁻¹1750–1735 cm⁻¹ (Delta-Lactone)
C-O Stretch (Alcohol) ~1100–1050 cm⁻¹ (Secondary)AbsentAbsent
C-O Stretch (Acid/Ester) 1320–1210 cm⁻¹1320–1210 cm⁻¹1250–1150 cm⁻¹ (C-O-C stretch)

Critical Insight: The simultaneous presence of the 1710 cm⁻¹ peak and the 3400 cm⁻¹ shoulder confirms the open-chain structure. The emergence of a peak at 1735+ cm⁻¹ indicates degradation into the lactone.

Experimental Protocol: Self-Validating Workflow

Because 5-HUA can cyclize under the pressure and heat of standard IR sampling, this protocol utilizes Attenuated Total Reflectance (ATR) to minimize sample stress.

Materials Required
  • Spectrometer: FTIR with DTGS or MCT detector (Resolution: 4 cm⁻¹).

  • Accessory: Diamond or ZnSe ATR crystal (Single bounce).

  • Solvent (for cleaning): Isopropanol (avoid Acetone if analyzing trace lactones to prevent carbonyl interference).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal. Collect a 32-scan background spectrum of the ambient air.

    • Validation: Ensure the region

      
       (
      
      
      
      ) is flat.
  • Sample Deposition (The "Cold" Technique):

    • Note: Do not melt the sample if it is solid, as heat promotes lactonization.

    • Place a small amount (~5 mg) of 5-HUA directly onto the crystal.

    • Apply low to moderate pressure with the anvil. High pressure can induce local heating or lattice deformation.

  • Data Acquisition:

    • Scan Range:

      
      .[2]
      
    • Scans: 64 (to resolve the broad O-H envelope).

  • The "Lactone Check" (Self-Validation Step):

    • Apply a Second Derivative transformation to the Carbonyl region (

      
      ).
      
    • Pass Criteria: A single minimum at

      
      .
      
    • Fail Criteria: A doublet or shoulder appearing at

      
      .
      

Visualization: Characterization Logic Flow

The following diagram illustrates the decision logic for distinguishing 5-HUA from its derivatives using spectral checkpoints.

FTIR_Workflow Start Unknown Sample (C11 Derivative) Check_OH Check 3600-3200 cm⁻¹ (O-H Region) Start->Check_OH No_OH No O-H Stretch Check_OH->No_OH Absent Yes_OH_Broad Broad O-H (Acid Dimer) + Shoulder (Alcohol) Check_OH->Yes_OH_Broad Complex Envelope Yes_OH_Simple Broad O-H Only (No Alcohol Shoulder) Check_OH->Yes_OH_Simple Standard Envelope Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) Lactone Result: δ-Undecalactone (Cyclized) Check_CO->Lactone Peak @ ~1735-1750 cm⁻¹ Pure_5HUA Result: 5-Hydroxyundecanoic Acid (Target) Check_CO->Pure_5HUA Peak @ ~1710 cm⁻¹ (No shoulder @ 1735) No_OH->Check_CO Yes_OH_Broad->Check_CO Undecanoic Result: Undecanoic Acid (Non-hydroxylated) Yes_OH_Simple->Undecanoic Peak @ ~1710 cm⁻¹

Figure 1: Logic flow for the spectral identification of 5-HUA vs. lactone and non-hydroxy impurities.

Technical Analysis of Functional Groups

The Hydroxyl Group ( )

In 5-HUA, the hydroxyl group is secondary. Unlike primary alcohols, the C-O stretch for secondary alcohols appears lower, typically around


.
  • Intermolecular vs. Intramolecular Bonding: In concentrated phases (neat), 5-HUA exhibits strong intermolecular hydrogen bonding. However, in dilute solution (e.g.,

    
    ), one might observe a shift in the O-H peak due to intramolecular bonding between the 5-OH and the carbonyl oxygen, forming a pseudo-ring structure that precedes lactonization.
    
The Carbonyl Shift ( )

The most reliable metric for stability is the carbonyl shift.

  • Acid Form (

    
    ):  The carbonyl is part of a dimerized carboxylic acid system. Resonance reduces the double-bond character, lowering the frequency.
    
  • Lactone Form (

    
    ):  Upon cyclization, the ring strain of the six-membered 
    
    
    
    -lactone increases the frequency of the carbonyl absorption. This shift of
    
    
    is the definitive "impurity flag."

References

  • Spectroscopy Online. (2018). The C=O[1][3][4] Bond, Part III: Carboxylic Acids.[3] Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Retrieved from [Link]

  • The Good Scents Company. Delta-Undecalactone Properties and Spectral Data. Retrieved from [Link]

Sources

Validation

comparative thermal properties of hydroxyundecanoic acid isomers

Comparative Thermal Properties and Analytical Workflows of Hydroxyundecanoic Acid Isomers Hydroxyundecanoic acid (HUA) isomers serve as critical platform chemicals in the development of biodegradable polyesters, advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Thermal Properties and Analytical Workflows of Hydroxyundecanoic Acid Isomers

Hydroxyundecanoic acid (HUA) isomers serve as critical platform chemicals in the development of biodegradable polyesters, advanced lipid nanoparticles, and specialized cosmetic formulations. The precise position of the hydroxyl group along the C11 aliphatic chain fundamentally dictates the molecule's intermolecular hydrogen bonding network and crystal packing efficiency. As a result, structural isomerism directly governs macroscopic thermal properties such as the melting point (


), crystallization temperature (

), and thermal degradation kinetics.

This guide provides an objective, data-driven comparison of the thermal behavior of three primary HUA isomers—2-HUA, 10-HUA, and 11-HUA—supported by self-validating analytical protocols.

Isomeric Structural Impact on Thermal Behavior

The thermal stability and phase transition temperatures of HUA isomers are not merely intrinsic constants; they are macroscopic readouts of molecular geometry.

  • 11-Hydroxyundecanoic Acid (

    
    -hydroxy):  Featuring a terminal hydroxyl group, this isomer allows for highly ordered, head-to-tail hydrogen bonding. This unobstructed linear packing results in high relative crystallinity, making 11-HUA an ideal monomer for bio-polyesters, polyhydroxyalkanoates (PHAs), and nylons[1]. Its melting point typically ranges between 65–69 °C[1].
    
  • 10-Hydroxyundecanoic Acid (Sub-terminal hydroxy): Often synthesized via enzymatic oxidation pathways (e.g., utilizing CYP147G1 monooxygenases)[2], the hydroxyl group at the C10 position introduces a chiral center and steric bulk near the chain terminus. This structural kink disrupts the highly ordered lamellar packing seen in

    
    -hydroxy acids. Consequently, the melting point is significantly depressed to approximately 50–55 °C, accompanied by a reduced enthalpy of fusion (
    
    
    
    ).
  • 2-Hydroxyundecanoic Acid (

    
    -hydroxy):  The proximity of the hydroxyl group to the carboxylic acid moiety at the 
    
    
    
    -carbon facilitates strong, localized intermolecular hydrogen bonding. This forms highly stable dimeric or polymeric networks that require substantial thermal energy to disrupt, yielding the highest melting point among the isomers (~70–75 °C). Due to these properties, 2-HUA is frequently utilized in specialized cosmetic oligomers and targeted dermal delivery systems[3].

Quantitative Thermal Comparison

The following table summarizes the key thermal parameters and primary industrial applications for each isomer.

IsomerHydroxyl PositionMelting Point (

)
Relative CrystallinityPrimary Application
2-Hydroxyundecanoic Acid

-carbon (C2)
70–75 °CHighCosmetic oligomers, specialized surfactants
10-Hydroxyundecanoic Acid Sub-terminal (C10)50–55 °CLowChiral intermediates, modified bioplastics
11-Hydroxyundecanoic Acid

-carbon (C11)
65–69 °CVery HighBio-polyesters (PHAs), nylons

Analytical Workflow: DSC and TGA

To objectively compare these isomers, thermal characterization cannot rely on a single, naive heating ramp. In materials science, a self-validating Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) system must be employed to decouple inherent material properties from processing-induced thermal history[4].

G A Sample Preparation (3-5 mg, Hermetic Aluminum Pan) B First Heating Scan (Ramp to 100°C @ 10°C/min) A->B Purge: N2 @ 50 mL/min F TGA Degradation Analysis (Ramp to 500°C @ 10°C/min) A->F Separate Aliquot C Controlled Cooling (Ramp to -20°C @ 5°C/min) B->C Erase Thermal History D Second Heating Scan (Ramp to 100°C @ 10°C/min) C->D Record Crystallization (Tc) E Data Extraction (Tm, Tc, ΔHm) D->E Record Intrinsic Melting (Tm)

Figure 1: DSC and TGA analytical workflow for thermal characterization of HUA isomers.

Experimental Protocols

Protocol 1: Self-Validating DSC Methodology
  • Instrument Calibration: Prior to analysis, calibrate the DSC using high-purity Indium (

    
     = 156.6 °C) and Zinc (
    
    
    
    = 419.5 °C) standards.
    • Causality: This ensures sensor linearity and accurate heat flow measurements across the specific temperature range (0–100 °C) relevant to HUA phase transitions.

  • Sample Preparation: Encapsulate 3.0–5.0 mg of the HUA isomer in a hermetically sealed aluminum pan.

    • Causality: Strict mass control prevents thermal lag across the sample bed, ensuring sharp, highly resolved endothermic peaks.

  • First Heating Cycle (Thermal Erasure): Ramp the temperature from 20 °C to 100 °C at 10 °C/min.

    • Causality: This step completely melts the sample, erasing any polymorphic variations, crystalline defects, or mechanical stresses induced during prior synthesis or storage.

  • Controlled Cooling: Cool the sample from 100 °C to -20 °C at a slow rate of 5 °C/min.

    • Causality: A deliberately slow cooling rate provides the monomeric units sufficient time to achieve their most thermodynamically stable crystalline packing, allowing for the accurate capture of the true crystallization temperature (

      
      ).
      
  • Second Heating Cycle (Data Acquisition): Ramp from -20 °C to 100 °C at 10 °C/min.

    • Causality: The endotherm recorded during this second pass represents the intrinsic melting point (

      
      ) and enthalpy of fusion (
      
      
      
      ) of the isomer, completely isolated from external processing artifacts.
Protocol 2: TGA for Degradation Kinetics
  • Atmosphere Control: Purge the TGA microbalance with dry Nitrogen at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents premature oxidative degradation, allowing the analyst to isolate pure thermal decomposition mechanisms (e.g., dehydration vs. decarboxylation)[4].

  • Heating Ramp: Heat a 10 mg aliquot of the sample from 25 °C to 500 °C at 10 °C/min.

  • Derivative Analysis (DTG): Plot the first derivative of the weight loss curve against temperature.

    • Causality: The DTG peak identifies the exact temperature of the maximum degradation rate (

      
      ), which is a crucial parameter for determining the safe thermal processing window during high-temperature polymer synthesis[4].
      

References

  • 11-hydroxyundecanoate - ChemBK. ChemBK.[Link]

  • CYP147G1 oxidation of undecanoic acid to 10-hydroxyundecanoic acid. ResearchGate.[Link]

  • COSMETIC COMPOSITION CONTAINING ACETYLATED OLIGOGLUCURONANS - EP 2367852 B1. European Patent Office.[Link]

  • US11787900B2 - Biodegradable sustainable polyesters.

Sources

Comparative

Technical Comparison: Crystallographic Strategies for 5-Hydroxyundecanoic Acid Analysis

Topic: Crystallographic Data Analysis of 5-Hydroxyundecanoic Acid Derivatives Content Type: Publish Comparison Guide Executive Summary 5-Hydroxyundecanoic acid (and its cyclized form, -undecalactone) presents a unique ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallographic Data Analysis of 5-Hydroxyundecanoic Acid Derivatives Content Type: Publish Comparison Guide

Executive Summary

5-Hydroxyundecanoic acid (and its cyclized form,


-undecalactone) presents a unique challenge in structural biology and organic chemistry.[1][2] Often existing as an oil or low-melting solid at room temperature, it defies direct crystallographic analysis without advanced intervention.[1][2] For researchers seeking absolute configuration determination or polymorphic characterization, the choice of derivatization strategy is critical.[2]

This guide compares the three primary workflows for crystallographic analysis of this lipid: p-Bromophenacyl Ester Derivatization (the industry gold standard), Chiral Amide Synthesis , and In Situ Cryo-Crystallography .[2]

The "Product": p-Bromophenacyl Ester Derivatives

The Gold Standard for Lipid Crystallography

The p-bromophenacyl ester is the most robust derivative for transforming oily fatty acids into high-quality single crystals suitable for X-ray diffraction (XRD). By introducing a heavy bromine atom, it not only facilitates crystallization via


-

stacking interactions but also enables ab initio phasing and absolute configuration determination via anomalous dispersion.[1][2]
Experimental Protocol: Synthesis & Crystallization

Self-Validating System: The appearance of needle-like crystals confirms successful derivatization.[2]

Reagents:

  • 5-Hydroxyundecanoic acid (1.0 equiv)[1]

  • p-Bromophenacyl bromide (1.1 equiv)[1]

  • Triethylamine (1.2 equiv) or

    
    
    
  • Acetone or Acetonitrile (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of 5-hydroxyundecanoic acid in 5 mL of dry acetone.

  • Activation: Add Triethylamine (TEA) dropwise. Stir for 10 minutes at room temperature to generate the carboxylate anion.

  • Coupling: Add p-Bromophenacyl bromide. Reflux at 60°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1]

  • Work-up: Evaporate solvent. Redissolve residue in EtOAc, wash with 0.1 M HCl and brine. Dry over

    
    .[1]
    
  • Crystallization (Critical Step): Dissolve the crude ester in minimal hot ethanol (or methanol).[1] Allow to cool slowly to 4°C.

    • Observation: Colorless needles or plates should form within 24-48 hours.[1]

    • Melting Point Check: Expect

      
       (Homologous C12 ester melts at 
      
      
      
      ).[1]
Comparative Analysis of Alternatives

We compare the p-Bromophenacyl strategy against the two leading alternatives: Chiral Amide Derivatization (using (S)-


-methylbenzylamine) and In Situ Cryo-Crystallography  (direct analysis of the lactone).[2]
Performance Data Summary
Metricp-Bromophenacyl Ester (Recommended)Chiral Amide Derivative In Situ Cryo-Crystallography
Physical State Stable Crystalline SolidSolid (often waxy)Liquid (frozen in capillary)
Crystallizability High (driven by aromatic stacking)Medium (H-bond dependent)Low (requires OHCD*)
Abs.[1] Config. Direct (Anomalous Scattering of Br)Indirect (Diastereomer comparison)Impossible (unless heavy atom present)
Resolution Typically < 0.90 Å1.0 - 1.2 ÅOften > 1.5 Å (high mosaicity)
Sample Req. ~20 mg~50 mg< 5 mg (but requires specialized rig)
Prep Time 2 Days3-4 Days2-4 Hours (setup dependent)

*OHCD: Optical Heating Crystallization Device

Technical Deep Dive

1. Heavy Atom Phasing (The p-Bromophenacyl Advantage) The presence of Bromine (


) provides a strong anomalous signal (

at Cu

). This allows for the determination of the absolute stereochemistry of the C5-hydroxyl group without needing a known chiral reference.[2]
  • Mechanism:[1] The heavy atom dominates the scattering phases, allowing the lighter C/O atoms to be resolved in the electron density map even if the initial model is poor.[2]

2. The Chiral Amide Alternative Reacting the acid with a chiral amine (e.g., (S)-1-phenylethylamine) creates diastereomers.[2]

  • Pros: Useful if NMR is the primary analytical tool (distinct shifts for R/S).[1]

  • Cons: Crystallization is unpredictable.[1] The long alkyl chain of undecanoic acid often leads to disorder (high thermal parameters) in the crystal lattice, reducing resolution.[2]

3. In Situ Cryo-Crystallography This method involves sealing the liquid


-undecalactone in a capillary and flash-cooling it on the goniometer.[1]
  • Pros: True structure of the native molecule.

  • Cons: The crystals are often polycrystalline or twinned. Mosaicity is high, leading to smeared diffraction spots and lower precision in bond lengths.[1][2]

Visualization of Workflows
Figure 1: Crystallographic Decision Pathway

A logic gate for selecting the optimal derivatization strategy based on sample state and analytical goals.

G Start Start: 5-Hydroxyundecanoic Acid Sample StateCheck Is the sample Solid or Liquid? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Liquid Solid Solid (MP > 40°C) StateCheck->Solid Solid AbsConfig Need Absolute Configuration? Liquid->AbsConfig DirectXRD Direct Single Crystal XRD (Standard Mounting) Solid->DirectXRD Cryo In Situ Cryo-Crystallography (OHCD Method) AbsConfig->Cryo No (Native Structure) Deriv Derivatization Required AbsConfig->Deriv Yes (High Precision) pBromo Synthesis: p-Bromophenacyl Ester (Heavy Atom Method) Deriv->pBromo Recommended ChiralSalt Synthesis: Chiral Amide/Salt ((S)-PEA derivative) Deriv->ChiralSalt Alternative (NMR focus) pBromo->DirectXRD Crystallization

Caption: Decision tree for selecting the optimal crystallographic method based on sample physical state and data requirements.

Figure 2: p-Bromophenacyl Ester Synthesis & Packing Mechanism

Visualizing the chemical transformation and the resulting crystal packing forces.

Reaction Substrate 5-Hydroxyundecanoic Acid (Oily/Amorphous) Intermediate Transition State (SN2 Attack) Substrate->Intermediate + Base (TEA) Reagent p-Bromophenacyl Bromide (Crystalline Reagent) Reagent->Intermediate Product Crystalline Ester (MP ~100°C) Intermediate->Product - HBr Packing Crystal Lattice Stabilization: 1. Pi-Pi Stacking (Aromatic Rings) 2. Br...Br Interactions 3. Van der Waals (Alkyl Chain) Product->Packing X-Ray Analysis

Caption: Reaction pathway transforming the amorphous lipid into a highly ordered crystalline lattice via aromatic stacking.[2]

References
  • Direct Crystallography of Fatty Acid Deriv

    • Pascher, I., & Lundmark, M. (1976).[2] Molecular arrangements in sphingolipids.[1] The crystal structure of N-tetracosanoylphytosphingosine.

    • Source:

  • p-Bromophenacyl Esters in Structure Determin

    • Judefind, W. L., & Reid, E. E. (1920).[2] The Identification of Acids.[3] V. p-Halogen Phenacyl Esters.

    • Source:

  • Absolute Configur

    • Flack, H. D. (1983).[1][2] On enantiomorph-polarity estimation.

    • Source:

  • In Situ Cryo-Crystallography Methodology

    • Oullion, J., et al. (2020).[2] In situ cryo-crystallization of liquids for X-ray diffraction analysis.

    • Source:

  • Synthesis of Hydroxy Fatty Acid Deriv

    • Vance, D. E., & Vance, J. E.[2] (Eds.).[1][4] (2008).[1] Biochemistry of Lipids, Lipoproteins and Membranes.

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: 5-Hydroxyundecanoic Acid Handling and Disposal Procedures

As a Senior Application Scientist, I frequently consult with researchers, formulation chemists, and drug development professionals on the lifecycle management of medium-chain hydroxy fatty acids. 5-Hydroxyundecanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers, formulation chemists, and drug development professionals on the lifecycle management of medium-chain hydroxy fatty acids. 5-Hydroxyundecanoic acid—which often exists in equilibrium with its cyclized form, δ-undecalactone—is widely utilized in enzyme activity studies, fragrance profiling, and pharmaceutical formulations[1].

While it is not classified as an acutely toxic or P-listed hazardous waste, its properties as an organic acid and mild irritant dictate strict adherence to non-halogenated organic waste protocols. Improper disposal, such as unauthorized drain disposal, violates environmental regulations, risks plumbing degradation, and compromises laboratory safety[2][3].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, accumulation, and disposal of 5-hydroxyundecanoic acid.

Physicochemical Hazard Profile

Understanding the physical properties of 5-hydroxyundecanoic acid is the foundational step in designing a robust disposal strategy. Because it is largely insoluble in water and possesses a high boiling point, it must be treated as a persistent organic liquid in the context of waste management[1].

Table 1: Quantitative Chemical and Hazard Data

PropertyValueOperational Implication
Chemical Formula C11H20O2Non-halogenated organic compound; route to fuel blending/incineration.
CAS Number 710-04-3 (Lactone form)Key identifier for waste profiling, SDS retrieval, and inventory tracking.
Boiling Point 152-155 °C (at 5 mmHg)[1]Low volatility at room temperature; minimizes inhalation risk during transfer.
Flash Point >100 °C (>212 °F)[4]Combustible but not highly flammable; safe for standard organic waste streams.
Density 0.969 g/mL at 25 °C[1]Floats on aqueous layers if mixed; requires homogenization or biphasic separation in waste.
Water Solubility Insoluble[1]Strictly prohibits drain disposal ; will cause organic fouling in plumbing[3].

Regulatory Framework & Segregation Logic

According to EPA guidelines (Subpart K for academic and research labs), hazardous waste determinations must be made accurately at the point of generation to ensure environmental compliance[5]. 5-Hydroxyundecanoic acid must be categorized as a Non-Halogenated Organic Waste .

The Causality of Segregation: Why must we strictly separate 5-hydroxyundecanoic acid from halogenated solvents (e.g., dichloromethane, chloroform)?

  • Incineration Chemistry: Non-halogenated waste is highly valued for "fuel blending"—it is burned to generate energy for industrial kilns. Halogenated waste, however, requires specialized high-temperature incineration with alkaline scrubbers to prevent the release of toxic dioxins and hydrochloric acid gas[6].

  • Cost Efficiency: Mixing even a few drops of halogenated solvent into a non-halogenated container converts the entire volume to the much more expensive halogenated waste stream.

Step-by-Step Disposal Methodology

To ensure a self-validating system, every step in this protocol includes a verification check to prevent downstream logistical failures.

Phase 1: Point-of-Generation Collection (Satellite Accumulation Area - SAA)
  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste carboy.

    • Causality: Avoid uncoated metal containers. Trace moisture can cause the organic acid to slowly degrade the metal over time, risking a structural breach and subsequent spill[2].

  • Labeling (Verification Check): Before adding any waste, attach a hazardous waste label. Under EPA Subpart K, the label must explicitly state "Hazardous Waste" or "Unwanted Material" and list the specific chemical constituents (e.g., "5-Hydroxyundecanoic Acid / Non-Halogenated Solvents")[5][7]. Do not use chemical formulas or abbreviations.

  • Transfer Protocol: In a well-ventilated area or fume hood, use a chemically compatible funnel to transfer the waste.

  • Vapor Containment: Immediately remove the funnel and cap the container securely.

    • Causality: EPA regulations mandate that SAA containers remain closed at all times except when actively adding or removing waste to prevent fugitive emissions and accidental spills[5][7].

Phase 2: Central Accumulation Area (CAA) Transfer
  • Volume Monitoring: Monitor the SAA container. Once it reaches 90% capacity, it is legally considered "full."

  • Time-Limit Enforcement: By law, a full SAA container must be dated and moved to the facility's Central Accumulation Area (CAA) within 72 hours (3 days)[3][7].

  • Final Disposition: At the CAA, licensed waste vendors will collect the material for off-site fuel blending or incineration within the facility's generator status time limit (e.g., 90 days for Large Quantity Generators)[8].

G Start Generate 5-Hydroxyundecanoic Acid Waste Segregate Segregate as Non-Halogenated Organic Waste Start->Segregate Container Select HDPE/Glass Container (No Uncoated Metal) Segregate->Container SAA Store in SAA (Keep Capped, Label Clearly) Container->SAA FullCheck Is Container 90% Full? SAA->FullCheck FullCheck->SAA No CAA Transfer to CAA (Within 72 Hours) FullCheck->CAA Yes Vendor Licensed Vendor Pickup (Fuel Blending/Incineration) CAA->Vendor

Figure 1: Logical workflow for the segregation, accumulation, and disposal of 5-hydroxyundecanoic acid waste.

Spill Response and Decontamination Workflow

Despite its low acute toxicity, a spill of 5-hydroxyundecanoic acid presents a severe slip hazard and can cause mild skin and eye irritation[4][9]. A rapid, structured response is critical.

Operational Protocol:

  • Isolate the Area: Warn personnel and restrict access to the spill zone[9]. Eliminate ignition sources, although the flash point is relatively high (>100 °C)[4].

  • Personal Protective Equipment (PPE): Don nitrile gloves, splash goggles, and a standard lab coat[9].

  • Containment: Prevent the liquid from entering drains, sewers, or waterways.

    • Causality: 5-Hydroxyundecanoic acid is insoluble in water and can cause localized aquatic harm or severe plumbing blockages[2][4].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or commercial vermiculite sorbents)[4]. Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag or secondary HDPE container[9].

  • Surface Decontamination: Wash the spill surface with soap and water to remove the remaining oily residue, capturing the wash water in the organic waste stream if heavily contaminated.

SpillResponse Spill Spill Detected: 5-Hydroxyundecanoic Acid PPE Don PPE (Nitrile Gloves, Goggles) Spill->PPE Drain Are Drains Nearby? PPE->Drain Dike Dike Drains Immediately Drain->Dike Yes Absorb Apply Inert Absorbent (Sand/Vermiculite) Drain->Absorb No Dike->Absorb Collect Collect in Solid Waste Container Absorb->Collect Clean Wash Surface with Soap & Water Collect->Clean

Figure 2: Immediate spill response and decontamination logic for organic acid/lactone spills.

References

  • TCI America. "SAFETY DATA SHEET: δ-Undecanolactone." ssl-images-amazon.com. 9

  • Vigon International. "SAFETY DATA SHEET: UNDECALACTONE DELTA." vigon.com. 4

  • Crafter's Choice. "Safety Data Sheet: 5-Hydroxyundecanoic acid lactone." crafters-choice.com. 2

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." epa.gov. 5

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." cwu.edu. 3

  • LookChem. "Cas 710-04-3, Undecanolactone Properties." lookchem.com. 1

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." labmanager.com. 8

  • Columbia University. "Hazardous Chemical Waste Management Guidelines." columbia.edu. 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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